Allopurinol is a purine analogue and structural isomer of hypoxanthine. [1] Its mechanism and pharmacokinetics are defined by the inhibition of xanthine oxidase (XO) and its subsequent metabolism.
The following diagram illustrates the metabolic pathway and the key pharmacokinetic relationship between this compound and oxypurinol.
This compound metabolism and xanthine oxidase inhibition pathway.
The tables below summarize key pharmacokinetic parameters for this compound and oxypurinol in adults and a specific neonatal population under investigation.
Table 1: Pharmacokinetic Parameters in Adults (Mean ± SD) [7]
| Parameter | This compound | Oxypurinol |
|---|---|---|
| Oral Bioavailability | 79 ± 20% | Not Applicable (metabolite) |
| Elimination Half-Life (t₁/₂) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg |
| Renal Clearance (CLR) | Not Specified | 0.19 ± 0.06 (relative to creatinine clearance) |
Table 2: Population PK Parameters in HIE Neonates (with 95% CI) [5]
| Parameter | This compound | Oxypurinol (relative to formation fraction) |
|---|---|---|
| Clearance (CL) | 0.83 L/h (0.62–1.09) | 0.26 L/h (0.23–0.3) |
| Volume of Distribution (Vd) | 2.43 L (2.25–2.63) | 11 L (9.9–12.2) |
Table 3: Key Pharmacodynamic and Clinical Dosing Considerations
| Aspect | Detail |
|---|---|
| Key Drug Interaction | Concurrent use with azathioprine or 6-mercaptopurine requires a 75% dose reduction of these drugs, as this compound inhibits their metabolism by XO, risking severe toxicity. [2] [1] |
| Forgiveness to Missed Doses | The therapy is relatively forgiving; missing 1-2 doses has minimal impact on urate control. However, "drug holidays" of >3 consecutive missed doses significantly reduce the probability of successful urate control. [8] |
| Dosing in Renal Impairment | Oxypurinol is cleared renally. Dosing must be reduced in renal impairment, though recent data suggests doses may be cautiously increased above older guidelines if the urate response is inadequate. [7] [2] |
The following methodology is from a 2021 study establishing a PK/PD model for this compound in hypoxic-ischemic encephalopathy (HIE) neonates, which serves as a robust example of a contemporary population pharmacokinetic analysis. [5]
Workflow for population PK/PD modeling in neonatal study.
Current research is moving beyond traditional pharmacokinetics to address complex inter-individual variability and optimize dosing.
This compound represents a cornerstone in gout therapeutics and serves as a classic example of rational drug design based on molecular mimicry. As a purine analog, this compound (1H-pyrazolo[3,4-d]pyrimidin-4-ol) demonstrates the fundamental principle of bioisosterism in medicinal chemistry, wherein structural modifications of endogenous purine bases yield compounds with targeted inhibitory activity against specific enzymes. The molecular structure of this compound embodies a hypoxanthine isomer with a rearranged nitrogen atom in the five-membered ring system, creating a molecule that closely resembles the natural substrate while maintaining distinct electronic and steric properties that enable potent enzyme inhibition.
The therapeutic significance of this compound stems from its ability to modulate purine catabolism through inhibition of xanthine oxidase (XO), the enzyme responsible for the final steps of uric acid production in humans. First approved in 1966, this compound has maintained its clinical relevance for over half a century, with recent prescription data indicating more than 14 million annual prescriptions in the United States alone, ranking it as the 45th most commonly prescribed medication [1]. This whitepaper provides a comprehensive technical analysis of this compound's structure-activity relationship (SAR), mechanism of action, and implications for drug development, with particular emphasis on recent research advances that challenge traditional understanding of its pharmacodynamic properties.
The molecular foundation of this compound consists of a pyrazolopyrimidine scaffold, distinguishing it from the natural purine bases hypoxanthine and xanthine. While natural purines feature an imidazole ring fused to a pyrimidine ring (with nitrogen atoms at positions 1, 3, 7, and 9), this compound contains a pyrazole ring fused to a pyrimidine system (with nitrogen atoms at positions 1, 2, 7, and 8). This strategic nitrogen repositioning creates a molecule with similar geometry and electronic distribution to hypoxanthine, yet with distinct physicochemical properties that underlie its pharmacological activity.
Table 1: Comparative Structural Properties of Purine Bases and this compound
| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Tautomeric Forms in Solution |
|---|---|---|---|---|
| Hypoxanthine | Purine | C5H4N4O | 136.11 | Keto-N9H predominant |
| Xanthine | Purine | C5H4N4O2 | 152.11 | Keto-N9H predominant |
| This compound | Pyrazolopyrimidine | C5H4N4O | 136.11 | Keto-N9H + Keto-N8H mixture |
| Oxypurinol | Pyrazolopyrimidine | C5H4N4O2 | 152.11 | Not fully characterized |
Experimental studies using ultraviolet resonance Raman spectroscopy have revealed that this compound exists in solution as a mixture of tautomeric forms, primarily the keto-N9H and keto-N8H tautomers [2]. This tautomeric equilibrium differs from the predominant keto-N9H form observed with natural purine bases and may contribute to this compound's unique binding characteristics with the xanthine oxidase active site. The tautomeric flexibility potentially allows this compound to adopt multiple binding orientations within the enzyme pocket, influencing both its inhibitory potency and metabolic transformation.
The inhibitory efficacy of this compound stems from its structural complementarity with the molybdenum-pterin (Mo-pt) active site of xanthine oxidase. Crystallographic studies have demonstrated that both this compound and its primary metabolite oxypurinol coordinate directly with the molybdenum center through a heteroatom in the five-membered ring. The key distinction lies in their binding orientations: this compound initially enters the active site in an orientation similar to hypoxanthine, whereas its metabolite oxypurinol must undergo a molecular rotation within the active site to form the stable inhibitory complex [3] [4].
The electronic configuration of this compound's pyrazolopyrimidine ring system creates a nucleophilic character that facilitates interaction with the electron-deficient molybdenum center. Specifically, the nitrogen at position 2 (adjacent to the fused ring system) serves as a critical determinant for both binding affinity and subsequent metabolic transformation. This precise molecular alignment enables the hydroxylation reaction that converts this compound to oxypurinol while simultaneously reducing the molybdenum from Mo(VI) to Mo(IV), initiating the enzyme inhibition process.
This compound functions as a mechanism-based inhibitor of xanthine oxidase, undergoing enzymatic transformation to generate the actual inhibitory species. The inhibition process follows a complex temporal sequence that begins with this compound serving as an alternative substrate for the enzyme. Xanthine oxidase catalyzes the hydroxylation of this compound at position 8, producing oxypurinol (alloxanthine), which remains tightly bound to the reduced molybdenum center [3]. This initial hydroxylation reaction parallels the natural conversion of hypoxanthine to xanthine, demonstrating this compound's effective mimicry of the physiological substrate.
Recent kinetic analyses have revealed striking differences in the inhibitory potency between this compound and oxypurinol. Contrary to traditional understanding that attributes most therapeutic effects to oxypurinol, contemporary research demonstrates that this compound is significantly more effective on a molar basis. Experimental data indicate that this compound achieves 50% enzyme inhibition at concentrations 10-30 times lower than those required for oxypurinol across varying substrate conditions [3]. The time required for complete inhibition further highlights this potency disparity, with this compound achieving full inhibition almost immediately at higher concentrations, while oxypurinol requires substantially longer timeframes even at elevated concentrations.
Figure 1: Xanthine Oxidase (XOR) Inhibition Pathway - this compound is hydroxylated to oxypurinol, forming a stable complex with the reduced molybdenum center that inhibits further enzyme activity.
The biotransformation of this compound represents a critical aspect of its SAR profile. Following oral administration, this compound undergoes rapid and extensive metabolism, with approximately 80% converted to oxypurinol via hepatic xanthine oxidase within two hours of ingestion [1]. The pharmacokinetic profiles of these compounds differ significantly: this compound exhibits a relatively short plasma half-life of 1-2 hours, while oxypurinol demonstrates an extended half-life of 15-30 hours, primarily due to renal elimination and substantial tubular reabsorption [1] [5].
Traditional pharmacological models attributed the sustained therapeutic effects of this compound primarily to oxypurinol, given their respective half-lives and the time course of uric acid reduction. However, recent evidence challenges this paradigm, demonstrating that This compound itself contributes substantially to the initial enzymatic inhibition, particularly following each dose administration. This understanding has important implications for dosing strategies, suggesting that divided daily dosing may provide more consistent enzyme inhibition compared to single daily dosing, especially in patients requiring higher total doses [3] [4].
Recent investigations have provided rigorous quantitative analysis of the inhibitory differences between this compound and oxypurinol. In vitro assays employing purified xanthine oxidase have demonstrated significant potency disparities, with this compound achieving equivalent inhibition at substantially lower concentrations compared to oxypurinol across various substrate conditions [3].
Table 2: Comparative Inhibition Kinetics of this compound vs. Oxypurinol
| Experimental Condition | This compound IC50 (μM) | Oxypurinol IC50 (μM) | Potency Ratio (Oxypurinol:this compound) |
|---|---|---|---|
| 2 μM Xanthine substrate | ~0.1 | 9.0 | 90:1 |
| 5 μM Xanthine substrate | ~0.1 | 10.8 | 108:1 |
| 10 μM Xanthine substrate | ~0.15 | 15.3 | 102:1 |
| 50 μM Xanthine substrate | ~0.4 | 32.7 | 82:1 |
| In vivo murine model (dose to achieve equivalent urate reduction) | 3 mg/kg | 10 mg/kg | 3.3:1 |
The time-dependent nature of inhibition further highlights the superiority of this compound as an instantaneous inhibitor. At equimolar concentrations (2 μM) with low xanthine substrate (2 μM), this compound achieves complete enzyme inhibition within approximately 10 minutes, while oxypurinol requires nearly 60 minutes to achieve the same effect [3]. This kinetic advantage stems from this compound's direct mechanism of action as a "suicide substrate" that is efficiently converted to the inhibitory complex during the normal catalytic cycle of the enzyme.
Animal studies employing hyperuricemic mouse models have corroborated the in vitro findings, demonstrating that direct administration of this compound produces more effective urate lowering than equivalent doses of oxypurinol. Specifically, administration of 3 mg/kg this compound significantly reduced plasma uric acid levels, while the same dose of oxypurinol showed no significant effect [3]. To achieve equivalent urate reduction as the 3 mg/kg this compound dose required oxypurinol administration at 10 mg/kg, representing an approximately 3.3-fold potency difference in vivo [3].
The diminished potency ratio observed in vivo compared to in vitro conditions (where differences of 10-30 fold were noted) likely reflects complex physiological factors including differential tissue distribution, protein binding, and metabolic clearance. Importantly, these findings establish that this compound possesses intrinsic pharmacological activity beyond its role as an oxypurinol prodrug, necessitating reconsideration of established dosing paradigms that have predominantly emphasized oxypurinol pharmacokinetics.
Objective: To quantitatively assess the inhibitory potency of this compound and oxypurinol against xanthine oxidase.
Methodology:
Key Considerations: Maintain consistent oxygen concentration throughout assays, as xanthine oxidase activity is oxygen-dependent. Control temperature precisely at 25°C, as inhibition kinetics are temperature-sensitive [3].
Objective: To evaluate the effects of this compound and oxypurinol on de novo purine biosynthesis in human cell cultures.
Methodology:
Interpretation: this compound demonstrates biphasic inhibition—at lower concentrations (<10 μM), inhibition requires functional HGPRT and likely involves nucleotide formation, while higher concentrations (>50 μM) cause direct inhibition of early purine synthesis steps independent of HGPRT activity [6].
Figure 2: Experimental Workflow for SAR Analysis - Comprehensive approach integrating in vitro, cellular, and in vivo methodologies to establish structure-activity relationships.
The revised understanding of this compound's SAR necessitates reconsideration of established dosing protocols. Traditional once-daily dosing regimens were predicated on the extended half-life of oxypurinol, with the assumption that this compound itself served primarily as a prodrug. However, recognition of this compound's superior inhibitory potency suggests that divided dosing may provide more consistent enzyme inhibition throughout the dosing interval, particularly for patients requiring higher total daily doses (>300 mg) [3] [4].
Clinical evidence indicates that the relationship between this compound dose and urate-lowering response exhibits substantial interindividual variability, influenced by factors including body weight, baseline urate concentration, renal function, and ethnicity [7]. This variability has prompted development of dosing models that incorporate these parameters to predict individual dose requirements more accurately. Recent clinical trials have demonstrated that protocol-driven dose escalation based on such prediction models can achieve target urate levels with similar efficacy to intensive treat-to-target approaches while reducing the burden of frequent monitoring [7].
The SAR profile of this compound extends to its interaction with specific immune recognition elements that underlie rare but serious hypersensitivity reactions. The HLA-B*58:01 allele has been identified as a strong genetic marker for this compound-induced severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis [1] [5]. The allele frequency varies substantially across ethnic populations, with highest prevalence in Han Chinese and Thai populations (approximately 8%), intermediate frequency in other Asian populations, and lower frequency in European and Japanese populations (approximately 0.5-1.0%) [1].
The mechanistic basis for this pharmacogenetic association appears to involve T-cell-mediated immune recognition of oxypurinol, potentially related to specific structural features of the oxypurinol molecule in complex with the HLA protein. This relationship represents an important extension of the SAR profile beyond efficacy to include safety considerations, supporting pre-treatment genetic screening in high-risk populations to identify susceptible individuals who should receive alternative urate-lowering therapies [5].
The structure-activity relationship of this compound exemplifies how continued investigation of established therapeutic agents can yield novel insights with direct clinical relevance. The recognition that this compound possesses greater intrinsic inhibitory potency than its primary metabolite oxypurinol challenges long-standing pharmacological assumptions and suggests opportunities for optimized dosing strategies. The unique pyrazolopyrimidine structure of this compound enables targeted inhibition of xanthine oxidase through precise molecular complementarity with the enzyme's active site, while its tautomeric flexibility and metabolic transformation kinetics contribute to its overall pharmacological profile.
Future research directions should include structural optimization of this compound analogs to enhance specificity and reduce metabolic activation pathways associated with hypersensitivity reactions. Additionally, exploration of the recently recognized effects of this compound and oxypurinol on purine nucleoside phosphorylase and feedback inhibition of de novo purine synthesis may reveal novel therapeutic applications beyond gout management [3] [4]. The integration of pharmacogenetic screening with personalized dosing algorithms represents the evolving clinical application of the refined SAR understanding, potentially enhancing both efficacy and safety for this enduring therapeutic agent.
The HLA-B*58:01 allele confers a dramatically increased risk for allopurinol-induced SCARs. The tables below summarize the quantitative association and the diagnostic accuracy of genotyping from meta-analyses.
Table 1: Strength of Association with this compound-Induced SCARs
| Analysis Scope | Odds Ratio (OR) | 95% Confidence Interval (CI) | Source / Study Context |
|---|---|---|---|
| Overall (Matched Studies) | 82.77 | 41.63 – 164.58 | Meta-analysis of 16 studies [1] |
| Overall (Population-Based) | 100.87 | 63.91 – 159.21 | Meta-analysis of 13 studies [1] |
| SCARs (Severe Forms only) | 92.06 | 59.54 – 142.32 | Meta-analysis of 16 studies [1] |
| US-Based Cohort (2025 Study) | 28.0 | 8.6 – 100.6 | Genetic association study with this compound-tolerant controls [2] |
Table 2: Diagnostic Performance of HLA-B*58:01 Genotyping
| Metric | Summary Estimate | 95% Confidence Interval (CI) |
|---|---|---|
| Sensitivity | 0.93 | 0.85 – 0.97 [1] |
| Specificity | 0.89 | 0.87 – 0.91 [1] |
| Positive Likelihood Ratio | 8.24 | 6.92 – 9.81 [1] |
| Negative Likelihood Ratio | 0.084 | 0.039 – 0.179 [1] |
| Diagnostic Odds Ratio | 98.59 | 43.31 – 224.41 [1] |
| AUSROC | 0.92 | 0.89 – 0.94 [1] |
The prevalence of the HLA-B*58:01 allele varies considerably by race and ethnicity, which directly impacts the pre-test probability and cost-effectiveness of screening in different regions.
Table 3: Population Prevalence of HLA-B*58:01
| Population / Ethnicity | Allele Carrier Frequency | Source / Notes |
|---|---|---|
| Global Summary (Overall) | 5.8% | 95% CI: 2.9% – 11.5% [3] |
| Asian (Aggregate) | 7.7% | 95% CI: 3.4% – 16.8% [3] |
| South & Southeast Asian | 12.9% | 95% CI: 9.5% – 17.3% (e.g., Thai, Korean) [3] [4] |
| Chinese Ethnicity | 12% - 22% | Consistently high across Malaysia, Singapore, Hong Kong [4] |
| White (Eastern/Western Europe) | 2.3% | 95% CI: 1.2% – 4.3% [3] |
| Black Individuals | 3.8% - 4.3% | Data from US populations [5] [6] |
| Hispanic Individuals | 1.2% | Estimate [5] |
Recent evidence from a 2025 US study indicates that HLA-B*58:01 is an incomplete risk indicator in admixed populations. The study identified HLA-A*34:02 as a second, independent genetic risk factor for this compound-induced SCARs (OR: 20.6, 95% CI: 3.3–131.1) [2]. This finding is crucial for drug development and safety profiling, as it suggests that risk prediction models for diverse populations may require multi-allele screening.
Based on the established risk, several international consortia have issued guidelines for HLA-B*58:01 testing.
Table 4: Summary of Clinical Guidelines
| Organization | Key Recommendations |
|---|---|
| American College of Rheumatology (ACR) | Conditionally recommends testing for individuals of Southeast-Asian descent (e.g., Han-Chinese, Korean, Thai) and African-Americans [7] [6]. |
| Clinical Pharmacogenetics Implementation Consortium (CPIC) | Recommends avoiding this compound in patients testing positive for HLA-B*58:01 and choosing an alternative drug [7]. |
| Dutch Pharmacogenetics Working Group (DPWG) | Recommends an alternative drug or a specific, gradual This compound desensitization protocol for carriers [7]. |
For patients with a positive HLA-B*58:01 test, the recommended action is to prescribe an alternative urate-lowering therapy, such as febuxostat (a xanthine oxidase inhibitor) or probenecid (a uricosuric) [7] [6].
The prevailing hypothesis for this compound-induced SCARs in HLA-B*58:01 carriers is a T-cell-mediated drug hypersensitivity reaction, specifically the p-i concept (pharmacological interaction with immune receptors) [7].
Immune activation pathway: Oxypurinol binds to HLA-B58:01, activating T-cells and triggering SCARs [7] [3].*
Key studies establishing this association typically employ a case-control genetic association study design.
For HLA genotyping, the two primary methods used in recent research are:
Statistical analysis involves conditional logistic regression to calculate odds ratios (ORs), with significance levels adjusted for multiple testing (e.g., Bonferroni correction) [2].
Allopurinol is a structural isomer of hypoxanthine [1]. Its primary and active metabolite, oxypurinol, acts as a potent competitive inhibitor of the enzyme xanthine oxidase (XO) [2] [1] [3].
Figure 1: this compound and its metabolite oxypurinol inhibit xanthine oxidase, blocking the conversion of hypoxanthine to uric acid.
Recent research has uncovered that this compound's impact extends beyond urate lowering, affecting cellular energy metabolism and proliferation.
The following protocol for metabolite extraction is adapted from the 2024 study and is crucial for investigating this compound's biochemical effects [3].
Understanding the detailed pharmacology of this compound is critical for its safe and effective use in the clinic and for interpreting research findings.
| Consideration | Impact & Recommendation |
|---|---|
| HLA-B*58:01 Screening | Crucial for patients of Han Chinese, Korean, Thai, and African American descent due to a several-hundred-fold increased risk of severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome [2] [4] [5]. |
| Dosing in Renal Impairment | Start with a low dose (50-100 mg/day) due to slower oxypurinol clearance. Dose can be gradually titrated upward to achieve target serum urate, even in CKD [4] [5]. |
| Drug Interactions | Azathioprine/6-Mercaptopurine: Co-administration requires a 75% dose reduction of these drugs as this compound inhibits their metabolism, risking severe myelosuppression [2] [4]. |
The discovery that this compound can impair purine salvage and epithelial wound healing opens several new avenues for investigation [3]:
Allopurinol is a structural analog of the natural purine base, hypoxanthine [1]. It serves as a substrate for xanthine oxidase, which metabolizes this compound into its active metabolite, oxypurinol (also known as alloxanthine) [1] [2].
This transformation is key to the drug's action. Oxypurinol remains tightly bound in the active site (molybdenum center) of xanthine oxidase, effectively preventing the enzyme from converting hypoxanthine to xanthine and xanthine to uric acid [1] [2]. Recent research indicates that this compound is a more effective urate-lowering agent than oxypurinol when administered directly, as the metabolic conversion by the enzyme creates a stronger inhibition complex [2].
The following diagram illustrates the purine metabolism pathway and the specific point of this compound's intervention.
This compound and its metabolite oxypurinol inhibit xanthine oxidase, blocking uric acid production.
This inhibition has two major biochemical consequences:
For researchers, understanding the established experimental approaches to studying this compound's action is crucial. The table below outlines key methodologies cited in the literature.
| Method Category | Specific Technique | Application in this compound/XO Research |
|---|---|---|
| Enzyme Kinetics | Inhibition pattern analysis (IC₅₀ determination) [4] | Determines inhibitor potency and mechanism (e.g., competitive, mixed-type). |
| Structural Analysis | Molecular Docking & Dynamics Simulations [5] [6] | Models binding interactions and stability of inhibitor-enzyme complexes. |
| Spectroscopic Analysis | Fluorescence Spectroscopy, Circular Dichroism (CD) [6] | Probes conformational changes in XO structure upon inhibitor binding. |
| In Vivo/Ex Vivo Models | Hyperuricemic mouse/rat models [4] | Evaluates serum urate-lowering efficacy and therapeutic potential. |
| Cellular Assays | Cell-based models (e.g., BRL-3A rat liver cells) [6] | Measures reduction of intracellular uric acid production. |
Allopurinol, a structural analog of hypoxanthine, has been traditionally prescribed as a first-line xanthine oxidase inhibitor for the management of gout and hyperuricemia. Its primary mechanism of action involves the potent inhibition of xanthine oxidase (XO), the enzyme responsible for catalyzing the conversion of hypoxanthine to xanthine and subsequently to uric acid [1]. However, beyond this well-established urate-lowering effect, emerging research has revealed that this compound possesses a fascinating secondary mechanism: the ability to modulate endogenous adenosine signaling through multiple biochemical pathways. This adenosine-modulating capacity opens new therapeutic possibilities for this compound in conditions ranging from pain disorders to cardiovascular and neurological diseases.
The biochemical pathway through which this compound influences adenosine levels involves the purine degradation pathway. Under normal physiological conditions, adenosine triphosphate (ATP) is progressively degraded to adenosine diphosphate (ADP), adenosine monophosphate (AMP), adenosine, inosine, hypoxanthine, xanthine, and finally uric acid. By inhibiting xanthine oxidase, this compound and its active metabolite oxypurinol effectively block the terminal steps of this pathway, leading to the accumulation of upstream purine metabolites, including hypoxanthine and, crucially, adenosine [2] [3]. This accumulation occurs because hypoxanthine, which can no longer proceed efficiently down the standard catabolic pathway, becomes available for metabolic salvage back to adenosine via alternative enzymatic routes.
A secondary, though potentially significant, mechanism involves this compound's direct inhibition of adenosine deaminase (ADA), the enzyme responsible for converting adenosine to inosine. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of ADA, with an inhibition constant (Kᵢ) of 285 μM [4]. While this inhibition is weaker than its effect on xanthine oxidase, it may contribute to elevated adenosine levels, particularly in tissues or compartments where this compound concentrations reach sufficient levels. This dual inhibition—of both xanthine oxidase and adenosine deaminase—positions this compound as a unique purinergic modulator that enhances adenosine signaling through complementary biochemical mechanisms.
The following diagram visualizes the core mechanistic pathway through which this compound modulates endogenous adenosine levels:
Figure 1: Biochemical pathway of this compound-induced adenosine modulation. This compound and its metabolite oxypurinol inhibit xanthine oxidase (XO), blocking purine degradation and promoting adenosine accumulation via salvage pathways. This compound also weakly inhibits adenosine deaminase (ADA).
The resulting elevation in adenosine levels activates adenosine receptors, particularly the A₁ subtype, which is widely recognized for its inhibitory neuromodulatory and anti-nociceptive effects. Adenosine A₁ receptor activation leads to inhibition of adenylyl cyclase, reduction in cyclic AMP levels, modulation of potassium and calcium channels, and subsequent decreased neurotransmitter release, collectively contributing to its physiological effects [5]. This mechanism explains many of the observed therapeutic benefits of this compound beyond its conventional use in gout management.
Compelling experimental evidence supports the hypothesis that this compound administration leads to significant accumulation of adenosine in various tissues. A pivotal study conducted on newborn piglets demonstrated that this compound pretreatment before hypoxia resulted in a remarkable 3.4-fold increase in brain adenosine levels (66.5 ± 30.5 nmol/g) compared to untreated hypoxic animals (19.4 ± 10.7 nmol/g) [6]. This finding provides direct neurochemical validation that this compound effectively increases central nervous system adenosine concentrations under metabolically challenging conditions, potentially explaining its observed neuroprotective properties.
Similarly, research in murine models has documented that this compound administration causes significant increases in purine nucleosides in cerebrospinal fluid. Schmidt et al. reported that this compound treatment resulted in elevated concentrations of both adenosine and guanosine alongside the expected decrease in uric acid levels [3]. These changes in cerebrospinal fluid purine profile provide additional evidence that this compound shifts purine metabolism toward nucleoside accumulation, rather than complete catabolism to uric acid. The parallel increase in multiple purine nucleosides suggests that this compound's effects extend beyond adenosine alone, potentially involving complementary purinergic mechanisms.
Strong functional evidence for adenosine-mediated effects comes from behavioral studies in rodent pain models. This compound demonstrates dose-dependent anti-nociceptive effects across multiple pain paradigms, including chemical nociception induced by capsaicin or glutamate, as well as thermal nociception in tail-flick and hot-plate tests [3]. Crucially, these anti-nociceptive effects are completely abolished by pretreatment with selective adenosine A₁ receptor antagonists such as DPCPX, but not by A₂ₐ receptor antagonists or opioid antagonists [3]. This specific pharmacological blockade provides compelling functional evidence that this compound's anti-nociceptive properties are indeed mediated through adenosine A₁ receptor activation.
The table below summarizes key experimental findings from preclinical studies investigating this compound-induced adenosine modulation:
Table 1: Quantitative Evidence for this compound-Induced Adenosine Modulation
| Experimental Model | Key Findings | Dosage/Concentration | Reference |
|---|---|---|---|
| Newborn piglets (hypoxia model) | 3.4-fold increase in brain adenosine levels (66.5 ± 30.5 vs. 19.4 ± 10.7 nmol/g) in this compound-treated hypoxic animals | This compound pretreatment | [6] |
| Mouse pain models | Dose-dependent anti-nociception in capsaicin, glutamate, tail-flick, and hot-plate tests; reversed by A₁ receptor antagonist | 10-400 mg/kg i.p. | [3] |
| Mouse CSF analysis | Increased adenosine and guanosine concentrations; decreased uric acid in cerebrospinal fluid | 10-400 mg/kg i.p. | [3] |
| Human heart failure | Increased cardiac high-energy phosphates (PCr/ATP ↑11%) and ATP synthesis rate (CK flux ↑39%) | 300 mg i.v. | [7] |
| Adenosine deaminase inhibition | Competitive inhibition of ADA with Kᵢ = 285 μM | In vitro enzyme kinetics | [4] |
In human studies involving patients with non-ischemic cardiomyopathy, intravenous this compound (300 mg) significantly improved myocardial high-energy phosphate metabolism, increasing phosphocreatine to ATP ratio (PCr/ATP) by approximately 11% and boosting ATP synthesis flux through creatine kinase by 39% (from 2.07 ± 1.27 μmol/g/s to 2.87 ± 1.82 μmol/g/s) [7]. While these findings primarily demonstrate this compound's beneficial effects on cardiac energy metabolism, they are consistent with enhanced purine salvage and potential adenosine-mediated mechanisms, particularly given adenosine's recognized role in regulating coronary blood flow and myocardial oxygen consumption.
The anti-nociceptive properties of this compound have been systematically characterized using standardized rodent pain models. The following protocol, adapted from Schmidt et al., provides a comprehensive approach for evaluating this compound-induced analgesia [3]:
Animals and Housing: Utilize male adult Swiss albino mice (2-3 months old, 30-40 g). House animals in plastic cages (five per cage) under controlled conditions (12 h light/dark cycle, temperature 22 ± 1°C) with free access to food and water. Acclimatize animals to the laboratory for at least 1 hour before testing and use each animal only once throughout the experiments to avoid carry-over effects.
Drug Administration and Experimental Groups: Prepare this compound freshly in 10% Tween vehicle. Administer this compound intraperitoneally (i.p.) at doses ranging from 10-400 mg/kg in a volume of 10 mL/kg, 30 minutes prior to nociceptive testing. Include vehicle control groups in each experiment. To investigate mechanism of action, pre-treat animals (15 minutes before this compound) with specific antagonists: the adenosine A₁ receptor antagonist DPCPX (0.1 mg/kg, i.p.), the A₂ₐ receptor antagonist SCH58261 (0.5 mg/kg, i.p.), the non-selective adenosine receptor antagonist caffeine (30 mg/kg, i.p.), or the opioid receptor antagonist naloxone (1 mg/kg, i.p.).
Nociceptive Behavioral Assays:
Data Analysis: Express thermal nociception test data as percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] × 100. Analyze chemical nociception data as total time spent licking the injected paw. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
To directly measure the impact of this compound on purine metabolite levels in the central nervous system, the following protocol for cerebrospinal fluid (CSF) collection and analysis can be employed [3]:
CSF Collection: Anesthetize mice using appropriate anesthesia (e.g., ketamine/xylazine mixture). Position the animal in a stereotaxic frame with the head flexed forward. Make a midline incision along the dorsal aspect of the neck to expose the cisterna magna. Carefully insert a glass microcapillary tube (50-100 μL capacity) into the cisterna magna and allow CSF to fill via capillary action. Collect approximately 20-30 μL of clear CSF from each animal, taking care to avoid blood contamination. Centrifuge samples at low speed (2000 × g for 5 minutes) to remove any cellular debris and transfer the supernatant to clean tubes. Immediately freeze samples on dry ice and store at -80°C until analysis.
Purine Analysis: Thaw CSF samples on ice and deproteinize using perchloric acid (final concentration 0.4 M) or acetonitrile (for HPLC methods). Separate purine metabolites using high-performance liquid chromatography (HPLC) with a reverse-phase C18 column. For adenosine quantification, employ isocratic elution with a mobile phase consisting of potassium phosphate buffer (50 mM, pH 6.0) mixed with methanol (95:5 v/v) at a flow rate of 1.0 mL/min. Alternatively, use a gradient elution for simultaneous quantification of multiple purines (hypoxanthine, xanthine, uric acid, adenosine, inosine). Detect compounds using UV absorption at 254 nm. Quantify concentrations by comparing peak areas with external standards of known concentrations.
Data Interpretation: Compare purine metabolite levels between this compound-treated and vehicle-treated animals. This compound administration should significantly increase adenosine and inosine concentrations while decreasing uric acid levels, confirming inhibition of xanthine oxidase and subsequent purine accumulation.
The adenosine-modulating properties of this compound have significant implications for pain management, particularly for conditions that may involve purinergic signaling abnormalities. Preclinical studies consistently demonstrate that this compound produces adenosine A₁ receptor-mediated anti-nociception in various pain models [2] [3]. This effect appears to be particularly relevant for inflammatory and neuropathic pain states, where both adenosine signaling dysfunction and oxidative stress may contribute to pathogenesis.
Clinical evidence, while still emerging, provides some support for this compound's analgesic potential. A clinical trial investigating this compound as a pre-anesthetic agent in patients undergoing hysterectomy found that it reduced pain scores two hours after surgery [1]. However, results in chronic pain conditions have been mixed. While a small study in fibromyalgia patients (n=12) reported pain reduction with this compound treatment, a larger subsequent trial (n=31 for this compound, n=29 for placebo) failed to demonstrate significant analgesic effects in this population [1]. This discrepancy highlights the need for better patient stratification and possibly different dosing strategies for analgesic versus urate-lowering indications.
The therapeutic potential of this compound in pain management may extend beyond direct analgesia. In diabetic neuropathy models, this compound treatment improved both nerve and vascular function, suggesting that its benefits may derive from a combination of adenosine-mediated effects and reduction of reactive oxygen species (ROS) produced by xanthine oxidase activity [2]. This dual mechanism could be particularly advantageous in chronic pain conditions associated with oxidative stress and vascular dysfunction.
The significant increase in brain adenosine levels observed in this compound-treated hypoxic piglets suggests potential neuroprotective applications [6]. Adenosine serves as a fundamental endogenous neuroprotectant during cerebral hypoxia or ischemia by reducing neuronal excitability, stabilizing membrane potential, and decreasing excitatory neurotransmitter release. By augmenting this natural protective mechanism, this compound could potentially extend the therapeutic window for intervention in stroke, perinatal asphyxia, and other hypoxic-ischemic brain injuries.
The neuroprotective mechanism appears to involve both preservation of cellular energy status and attenuation of excitotoxic damage. This compound treatment in hypoxic piglets resulted in significantly higher brain tissue levels of not only adenosine but also inosine (265 ± 97.6 vs. 162.8 ± 38.3 nmol/g), indicating broader preservation of purine metabolites that may be utilized for ATP resynthesis during recovery [6]. This enhanced availability of purine precursors could facilitate more rapid restoration of cellular energy stores following hypoxic insults.
In heart failure patients, this compound administration has been shown to significantly improve myocardial high-energy phosphate metabolism, increasing both phosphocreatine concentrations and ATP synthesis rates through the creatine kinase pathway [7]. These energetic improvements were accompanied by more favorable thermodynamics of ATP hydrolysis, as evidenced by an increase in the free energy of ATP hydrolysis (ΔG~ATP). While these benefits have been primarily attributed to reduced xanthine oxidase-derived reactive oxygen species and improved mitochondrial function, the potential contribution of enhanced adenosine signaling to these cardiac effects warrants further investigation.
The table below summarizes potential therapeutic applications supported by current evidence:
Table 2: Therapeutic Applications of this compound's Adenosine-Modulating Properties
| Therapeutic Area | Proposed Mechanism | Evidence Level | Clinical Considerations |
|---|---|---|---|
| Postoperative pain | A₁ receptor-mediated anti-nociception | Clinical trial: Reduced pain scores after hysterectomy [1] | May require higher doses than urate-lowering therapy |
| Neuropathic pain | Combined adenosine enhancement and ROS reduction | Preclinical: Diabetic neuropathy models [2] | Mixed results in fibromyalgia trials [1] |
| Hypoxic-ischemic neuroprotection | Increased brain adenosine and purine preservation | Preclinical: Hypoxic piglet model [6] | Potential application in stroke and perinatal asphyxia |
| Heart failure | Improved cardiac energetics, potential adenosine-mediated coronary flow | Clinical: Improved PCr/ATP and CK flux in humans [7] | 300 mg i.v. dose used in study; oral efficacy unknown |
This compound represents a fascinating example of a well-established medication with previously unrecognized mechanisms of action and therapeutic potential. Beyond its conventional role as a xanthine oxidase inhibitor for gout management, this compound functions as a purinergic modulator that enhances endogenous adenosine signaling through at least two complementary mechanisms: inhibition of purine degradation (via xanthine oxidase inhibition) leading to adenosine accumulation, and direct inhibition of adenosine deaminase. This dual action results in significantly elevated adenosine levels in various tissues, particularly under metabolically challenging conditions such as hypoxia or increased energy demand.
The functional consequences of this compound-induced adenosine enhancement include significant anti-nociceptive effects in multiple pain models, neuroprotection during hypoxic insults, and improved cardiac energetics in heart failure patients. These diverse effects underscore the fundamental role of adenosine as an endogenous regulator of cellular function and highlight the therapeutic potential of strategies aimed at enhancing adenosine signaling.
Several important questions remain for future research. First, the dose-response relationship for this compound's adenosine-modulating effects needs clearer delineation, particularly in humans. The doses required for analgesic or neuroprotective effects may differ from those used for urate-lowering therapy. Second, the relative contributions of adenosine enhancement versus reactive oxygen species reduction to this compound's therapeutic effects in various conditions require further elucidation. The availability of non-purine-based xanthine oxidase inhibitors such as febuxostat may help disentangle these mechanisms [2]. Third, individual variability in this compound's effects on adenosine signaling, potentially influenced by genetic polymorphisms in purine metabolic enzymes or adenosine receptors, warrants investigation.
From a drug development perspective, this compound's adenosine-modulating properties suggest several promising directions. These include the development of more specific adenosine-enhancing agents that lack this compound's potential for severe cutaneous adverse reactions, the exploration of combination therapies that leverage both adenosine enhancement and oxidative stress reduction, and the identification of patient subgroups most likely to benefit from these mechanisms based on biomarkers of purinergic system function.
Allopurinol, a xanthine oxidase (XO) inhibitor, has demonstrated significant potential in reducing oxidative stress beyond its conventional use in gout management. Through direct inhibition of reactive oxygen species (ROS) generation during purine metabolism and activation of cellular antioxidant pathways, this compound exhibits multifaceted protective effects across various disease models. Recent evidence indicates it attenuates oxidative stress in cardiovascular diseases, diabetic cardiomyopathy, and severe COVID-19 by modulating Nrf2 signaling pathways, reducing inflammatory biomarkers, and improving endothelial function. This whitepaper provides a comprehensive technical analysis of this compound's mechanisms, experimental protocols, and therapeutic potential for researchers and drug development professionals seeking to exploit its antioxidant properties for clinical applications.
This compound (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is a purine analog that primarily functions as a competitive inhibitor of xanthine oxidase, the enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. The therapeutic potential of this compound extends far beyond uric acid reduction, as the XO-catalyzed reaction represents a significant source of reactive oxygen species (ROS) including superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) during purine metabolism [1] [2]. By inhibiting this enzymatic process, this compound directly reduces ROS generation at a fundamental biochemical level, thereby decreasing oxidative stress burden in various tissues.
The mechanistic action of this compound involves several interconnected pathways:
Direct XO inhibition: this compound and its active metabolite oxipurinol bind to the molybdenum-pterin center of XO, preventing substrate oxidation and consequent superoxide production during purine catabolism [1] [3].
Nrf2 pathway activation: Recent evidence demonstrates that this compound activates nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses, leading to increased expression of cytoprotective genes including heme oxygenase-1 (HO-1) [4].
Endothelial protection: By reducing ROS-mediated damage to vascular endothelium, this compound improves nitric oxide (NO) bioavailability and endothelial function, crucial factors in cardiovascular diseases [5] [1].
Anti-inflammatory effects: Through oxidative stress reduction, this compound modulates pro-inflammatory cytokine production and attenuates inflammation-related tissue damage [5] [3].
These multifaceted mechanisms position this compound as a promising therapeutic agent for conditions characterized by excessive oxidative stress, particularly cardiovascular diseases, diabetic complications, and inflammatory disorders.
Table 1: Quantitative Effects of this compound on Oxidative Stress and Related Parameters Across Experimental Models
| Disease Model | Dose/Duration | Key Findings | Molecular Markers | Reference |
|---|---|---|---|---|
| Hypertensive Patients with Hyperuricemia | 300 mg/day, 6 weeks | Partial reversal of endothelial senescence; reduced mitochondrial ROS | ↓SA-β-Gal, ↓γ-H2A.X, ↓mitochondrial ROS, ↑cell proliferation | [5] |
| Diabetic Cardiomyopathy (Rat Model) | 100 mg/kg/day, 4 weeks | Improved cardiac function; reduced oxidative stress and apoptosis | ↓15-F2t-Isoprostane, ↑SOD, ↓autophagy markers, activation of Nrf2/HO-1 pathway | [4] |
| Severe COVID-19 Patients | 300 mg/day, 3 weeks | Reduced inflammatory and oxidative stress biomarkers | ↓LDH, ↓ferritin, ↓CRP, ↓ET-1, ↓oxidative stress index | [3] |
| Endothelial Cells Exposed to Hypertensive Sera | In vitro with 80% patient sera | Attenuated senescence and oxidative stress | ↓mitochondrial mass, ↓γ-H2A.X, altered secretory profiles | [5] |
| Type 1 Diabetic Rats | 100 mg/kg/day, 4 weeks | Normalized cardiac function parameters | ↑LVEF, ↑HR, ↑SW, ↑CO, ↓LVVs | [4] |
Table 2: Quantitative Changes in Oxidative Stress and Inflammation Biomarkers After this compound Treatment
| Biomarker | Pre-Treatment Levels | Post-Treatment Levels | Change (%) | Experimental Context |
|---|---|---|---|---|
| Oxidative Stress Index (OSI) | Significantly elevated | Normalized | ~40% reduction | Severe COVID-19 patients [3] |
| Endothelin-1 (ET-1) | Elevated | Significant reduction | P<0.05 | Severe COVID-19 patients [3] |
| Lactate Dehydrogenase (LDH) | High | Reduced | P<0.05 | Severe COVID-19 patients [3] |
| 15-F2t-Isoprostane | Elevated | Reduced | P<0.05 | Diabetic rat model [4] |
| Superoxide Anion | Increased production | Normalized | P<0.05 | Diabetic rat model [4] |
| C-reactive Protein (CRP) | Elevated | Significant reduction | P<0.05 | Severe COVID-19 patients [3] |
| Cell Viability | Reduced under high glucose | Improved | P<0.05 | H9C2 cardiomyocytes [4] |
The following diagram illustrates the molecular mechanism through which this compound activates the Nrf2 antioxidant pathway, based on experimental findings from diabetic cardiomyopathy models [4]:
This compound activates Nrf2 pathway to reduce oxidative stress
This mechanism illustrates how this compound not only directly reduces ROS production through XO inhibition but also activates cellular antioxidant defense systems through the Nrf2 pathway. The dissociation of Nrf2 from its repressor Keap1 enables its nuclear translocation, where it binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes. This leads to increased expression of cytoprotective proteins including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), enhancing cellular capacity to neutralize oxidative stress [4]. Additionally, Nrf2 activation promotes p62-mediated autophagic degradation of Keap1, creating a positive feedback loop that sustains antioxidant responses. The resultant reduction in oxidative stress leads to decreased apoptosis, improved cellular viability, and attenuated tissue damage across various experimental models.
The following protocol is adapted from studies investigating this compound's effects on endothelial cells exposed to sera from hypertensive patients [5]:
Cell Culture Preparation:
Serum Exposure:
Senescence and Oxidative Stress Markers:
Conditioned Medium Generation:
This protocol details the methodology for evaluating this compound's effects in streptozotocin-induced diabetic rats, based on published research [4]:
Animal Model Preparation:
Treatment Protocol:
Cardiac Function Assessment:
Tissue Collection and Analysis:
This protocol outlines the clinical evaluation of this compound in severe COVID-19 patients, adapted from published cohort studies [3]:
Patient Recruitment and Group Allocation:
Study Duration and Outcome Measures:
Biomarker Assessment:
Standard Therapy:
The experimental evidence supporting this compound's antioxidant properties suggests several promising clinical applications beyond its traditional use in gout management. In cardiovascular diseases, this compound demonstrates significant potential for improving endothelial function and reducing vascular oxidative stress. Studies show that sera from hypertensive patients with elevated uric acid levels induce endothelial senescence and oxidative stress in HUVECs, effects that are partially reversed after this compound treatment [5]. This translates to improved vascular function and potentially reduced cardiovascular risk, particularly in patients with hyperuricemia. The dose-dependent relationship observed in clinical studies, with higher doses (≥300 mg daily) providing greater cardiovascular benefit, underscores the importance of adequate dosing for optimal therapeutic effect [5] [1].
In diabetic complications, particularly diabetic cardiomyopathy, this compound's ability to activate the Nrf2 pathway and reduce oxidative stress represents a promising therapeutic approach. Diabetic cardiomyopathy is characterized by cardiomyocyte hypertrophy, apoptosis, and fibrosis, which progress to heart failure. This compound treatment in diabetic rats significantly improved cardiac function parameters including left ventricular ejection fraction (LVEF), heart rate (HR), stroke work (SW), and cardiac output (CO) [4]. The activation of Nrf2 with concomitant attenuation of autophagy over-activation appears to be a central mechanism in this protective effect, suggesting that this compound targets multiple pathological processes in diabetic hearts.
The recent application of this compound in severe COVID-19 highlights its potential in acute inflammatory conditions. COVID-19 severity is associated with high oxidative stress and inflammatory responses that contribute to endothelial dysfunction. This compound added to standard treatment in severe COVID-19 patients significantly reduced inflammatory biomarkers (LDH, ferritin, CRP, procalcitonin) and improved endothelial function as evidenced by reduced endothelin-1 levels [3]. The reduction in oxidative stress index and improvement in clinical outcomes suggest that this compound may ameliorate the cytokine storm and oxidative damage characteristic of severe SARS-CoV-2 infection.
This compound represents a promising therapeutic agent for conditions characterized by excessive oxidative stress, with multifaceted mechanisms extending beyond xanthine oxidase inhibition. The compound's ability to directly reduce ROS generation while simultaneously activating endogenous antioxidant pathways through Nrf2 signaling provides a unique dual approach to oxidative stress management. Experimental evidence from in vitro, in vivo, and clinical studies consistently demonstrates this compound's efficacy in reducing oxidative damage, improving endothelial function, and attenuating tissue injury across various disease models.
Future research should focus on several key areas:
Allopurinol, a xanthine oxidase (XO) inhibitor widely used for gout management, demonstrates complex effects on endothelial function and nitric oxide (NO) biology that vary significantly across disease contexts and patient populations. While mechanistic studies consistently show that this compound reduces oxidative stress and improves NO bioavailability by inhibiting superoxide-producing XO, clinical outcomes present a more nuanced picture. This comprehensive analysis synthesizes evidence from basic science investigations, clinical trials, and experimental protocols to provide researchers and drug development professionals with a thorough understanding of this compound's endothelial effects. Key findings indicate that this compound demonstrates the most consistent benefits in conditions characterized by elevated XO activity such as diabetes, hypertension with hyperuricemia, and specific cardiovascular pathologies, while showing limited efficacy in hypercholesterolemia. The evidence supports a role for this compound as a potential therapeutic agent for endothelial dysfunction, though patient stratification and disease-specific mechanisms critically influence treatment outcomes.
Clinical studies investigating this compound's effects on endothelial function reveal population-specific responses that reflect the complexity of endothelial pathophysiology. The evidence base consists of randomized controlled trials, crossover studies, and mechanistic investigations across various patient groups with endothelial dysfunction.
Table 1: Clinical Studies on this compound and Endothelial Function
| Patient Population | Study Design | Intervention | Key Endpoints | Results | Citation |
|---|---|---|---|---|---|
| Hypercholesterolemic (n=9) | Randomized, double-blind, placebo-controlled crossover | This compound 300 mg/day, 4 weeks | Forearm blood flow response to ACh, L-NMMA, SNP | No significant improvement in endothelium-dependent or -independent vasodilation | [1] |
| Type 2 Diabetes (n=14) | Randomized, double-blind, placebo-controlled crossover | This compound 300 mg/day, 2 weeks | Internal carotid artery flow response to L-NMMA | Significant improvement in cerebral NO bioavailability (P=0.032) | [2] |
| Hypertensive with Hyperuricemia (n=13) | Unblinded intervention | This compound 300 mg/day, 6 weeks | Endothelial senescence markers in HUVECs exposed to patient sera | Partial reversal of oxidative stress and senescence markers; reduced mitochondrial ROS and γ-H2A.X | [3] |
| High Glucose-Induced Endothelial Dysfunction | In vitro (human glomerular endothelial cells) | This compound exposure | ROS generation, NOS activity, ICAM-1 expression | Prevention of high glucose-induced ROS generation and endothelial dysfunction | [4] |
The contradictory findings between the hypercholesterolemia study (no benefit) and type 2 diabetes study (significant benefit) highlight the pathway-specific nature of this compound's mechanism. Researchers in the hypercholesterolemia trial suggested that if superoxide inactivation of NO contributes to endothelial dysfunction in this population, the source may not be XO-dependent [1]. Alternatively, they proposed that conversion of this compound to oxypurinol might generate superoxide, potentially counteracting beneficial effects.
The cerebrovascular benefits demonstrated in type 2 diabetes represent a particularly promising finding for drug development. This compound improved the reduction in internal carotid artery flow following L-NMMA infusion (median reduction of 3,144 ml), indicating enhanced basal NO activity [2]. This suggests that XO inhibition may represent a valuable therapeutic approach for preventing cerebrovascular complications in diabetes, including reduced stroke risk.
Table 2: Quantitative Biochemical and Vascular Outcomes
| Parameter | Baseline/Placebo | Post-Allopurinol | Change | Significance |
|---|---|---|---|---|
| Cerebral Blood Flow Response to L-NMMA (AUC) | -1,314 ml | +1,134 ml | +3,144 ml | P=0.032 [2] |
| Percent Reduction in ICA Flow After L-NMMA | 4.8% | 11.9% | +7.1% | P=0.04 [2] |
| Serum Uric Acid (Metabolic Syndrome Rat Model) | 5.9 ± 0.5 mg/dl | Normalized | Significant reduction | P<0.05 [5] |
| Tissue Nitrite Levels (Metabolic Syndrome Rat Model) | 27.4 ± 2.01 mmol/l | Increased | Significant increase | P<0.05 [5] |
The dose-response relationship and treatment duration appear to influence this compound efficacy across studies. Studies demonstrating positive outcomes typically employed 300 mg daily for 2-6 weeks, suggesting this as a potential threshold for investigating endothelial effects in preclinical models. The metabolic syndrome rat model additionally demonstrated that this compound and inorganic nitrate similarly improved hyperuricemia, hypertension, dyslipidemia, and insulin resistance, with better outcomes when initiated early in disease progression [5].
The primary mechanistic pathway through which this compound influences endothelial function involves potent inhibition of xanthine oxidase, a critical enzyme in purine metabolism that generates superoxide anions during uric acid formation.
XO Biology and Regulation: Xanthine oxidoreductase exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). While XDH preferentially uses NAD+ as an electron acceptor, XO primarily reduces molecular oxygen, generating superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) in the process [6]. The conversion of XDH to XO occurs through oxidation of sulfhydryl residues or proteolysis, with this conversion accelerated under hypoxic conditions [6].
Reactive Oxygen Species Production: The complete catalytic cycle of XO involves a six-electron reduction, with each electron transfer potentially generating reactive oxygen species. A fully reduced XO molecule can produce two H₂O₂ and two O₂⁻ species during reoxidation [6]. This substantial ROS-generating capacity positions XO as a key contributor to vascular oxidative stress, particularly in conditions where its expression is upregulated.
Endothelial XO Activity: In cardiovascular pathologies, circulating XO binds to glycosaminoglycans on endothelial cell surfaces, where it exhibits modified kinetics including enhanced stability and oxidant-producing capacity [6]. Critically, endothelial-bound XO activity increases by more than 200% in patients with chronic heart failure, establishing this as a substantial source of vascular oxidative stress in disease states [6].
Molecular pathways of xanthine oxidase-mediated endothelial dysfunction and this compound's site of action. XO-derived superoxide reacts with nitric oxide (NO) to form peroxynitrite, which uncouples endothelial NO synthase (eNOS), further reducing NO bioavailability.
This compound preserves NO bioavailability through multiple interconnected mechanisms that extend beyond simple superoxide reduction:
Peroxynitrite Formation Prevention: By reducing superoxide availability, this compound limits the formation of peroxynitrite (ONOO⁻) - a potent oxidant derived from the diffusion-limited reaction between NO and superoxide. Peroxynitrite contributes to endothelial dysfunction by oxidizing tetrahydrobiopterin (BH₄), a critical eNOS cofactor, leading to eNOS uncoupling [7]. Uncoupled eNOS produces additional superoxide rather than NO, establishing a vicious cycle of oxidative stress and reduced NO availability.
Direct Effects on NO Signaling: Experimental evidence indicates that this compound improves basal NO activity as demonstrated by enhanced vasoconstrictor response to L-NMMA, an NO synthase inhibitor [2]. This suggests that this compound increases tonic NO production or preservation rather than simply preventing its degradation. In cerebral circulation, this effect may be particularly relevant for preventing stroke in high-risk populations like diabetics [2].
Transcriptional and Post-translational Regulation: Emerging evidence suggests this compound may influence the p53 signaling pathway in endothelial cells. High glucose-induced p53 and phosphorylated p53 overexpression is prevented by this compound, suggesting an axis of XO-derived ROS, DNA damage, p53 stabilization, and endothelial dysfunction [4]. This represents a novel mechanism connecting XO inhibition to cellular senescence pathways.
Investigation of this compound's effects on endothelial function employs standardized methodologies across human, animal, and cellular studies. The following protocols represent key approaches cited in the literature.
Protocol 1: Human Vascular Function Assessment (Forearm Blood Flow)
Protocol 2: Cerebral Nitric Oxide Bioavailability (Type 2 Diabetes)
Protocol 3: Cellular Senescence and Oxidative Stress (HUVEC Model)
Experimental workflow integrating human, animal, and cellular approaches for investigating this compound's effects on endothelial function. The crossover design in human studies and parallel preventive/therapeutic protocols in animal models enable comprehensive mechanism evaluation.
Table 3: Key Analytical Methods for Assessing Endothelial Function
| Method | Measured Parameters | Technical Details | Applications |
|---|---|---|---|
| Venous Occlusion Plethysmography | Forearm blood flow (mL/100mL tissue/min) | Mercury-in-silastic strain gauge, venous occlusion 40-50 mmHg | Quantifying endothelium-dependent and -independent vasodilation [1] |
| Duplex Ultrasound | Internal carotid artery flow (mL/min), vessel diameter, flow velocity | High-frequency linear array transducer, pulse wave Doppler | Cerebral blood flow assessment, NO bioavailability via L-NMMA response [2] |
| Chemiluminescence Assays | Reactive oxygen species production | Luminol or lucigenin-enhanced chemiluminescence, specific inhibitors | Quantifying superoxide production from various cellular sources [4] |
| Western Blot Analysis | Protein expression (ICAM-1, p53, phospho-p53) | SDS-PAGE, specific antibodies, chemiluminescent detection | Signaling pathway analysis in endothelial cells under different conditions [4] |
| Senescence-Associated β-Galactosidase | Cellular senescence (pH-dependent activity) | X-gal substrate at pH 6.0, quantitative image analysis | Determining endothelial cell senescence induced by pathological sera [3] |
The efficacy of this compound for improving endothelial function depends on several critical factors that must be considered in both research and clinical contexts:
Baseline XO Activity: this compound demonstrates the most consistent benefits in conditions with documented elevated XO activity, such as heart failure (200% increase in endothelial-bound XO), diabetes, and hypertension with hyperuricemia [6]. In contrast, conditions without significant XO upregulation (e.g., hypercholesterolemia) show minimal response [1].
Uric Acid Levels vs. XO Inhibition: While this compound reduces uric acid, the vascular benefits appear dissociated from uric acid reduction alone. Studies in type 2 diabetics suggest that urate-lowering per se does not improve endothelial function, indicating that XO inhibition and reduced superoxide production rather than uric acid reduction mediate the vascular benefits [6].
Dose and Treatment Duration: Effective studies typically employ 300 mg daily for minimum 2 weeks, suggesting this as a threshold for biological activity on vascular function [2] [3]. Lower doses or shorter durations may not sufficiently inhibit tissue XO activity to improve endothelial function.
Disease Stage and Pre-existing Vascular Damage: The metabolic syndrome rat model demonstrated that preventive administration provided better outcomes than therapeutic intervention after establishment of metabolic abnormalities [5]. This suggests that this compound may be most effective in early-stage endothelial dysfunction before irreversible structural changes occur.
Despite substantial evidence, several key research questions remain unanswered and represent opportunities for further investigation:
Patient Stratification Biomarkers: Development of reliable biomarkers to identify patients with XO-dependent endothelial dysfunction who would derive maximum benefit from this compound treatment.
Combination Therapy Approaches: Investigation of this compound combined with other antioxidant strategies or NO-enhancing approaches to determine potential synergistic effects on vascular function.
Long-term Outcomes Data: While short-term studies show improved endothelial function, data on hard cardiovascular endpoints (myocardial infarction, stroke, cardiovascular mortality) are limited and require larger, long-term trials.
Differential Tissue Effects: The mechanisms underlying variable responses across vascular beds (cerebral vs. peripheral circulation) remain incompletely understood and warrant further investigation.
The allopurinol loading test serves as a crucial functional biochemical assay for identifying carriers of ornithine carbamoyltransferase (OTC) deficiency, an X-linked urea cycle disorder that can cause life-threatening hyperammonemia and neurological damage. This test is particularly valuable for detecting heterozygous females who may display variable symptom severity due to X-chromosome inactivation patterns, making genetic testing alone sometimes insufficient for diagnosis. The test capitalizes on the fundamental biochemical relationship between purine and pyrimidine metabolism, wherein this compound administration indirectly reveals the functional status of the OTC enzyme through characteristic alterations in urinary metabolite excretion patterns.
The underlying biochemical mechanism revolves around the metabolic consequences of OTC enzyme impairment. In individuals with normal OTC function, carbamoyl phosphate generated in mitochondria is efficiently converted to citrulline. However, when OTC activity is deficient, carbamoyl phosphate accumulates and diffuses into the cytoplasm, where it stimulates pyrimidine synthesis through incorporation into the orotic acid pathway. This compound, when administered, is metabolized to oxypurinol monophosphate, which inhibits orotidylate decarboxylase. This inhibition causes the accumulation of orotidine and orotic acid, which are excreted in urine and can be quantitatively measured as diagnostic biomarkers [1] [2]. The test essentially "challenges" the urea cycle and detects the resulting biochemical perturbations in pyrimidine metabolism, providing a sensitive indicator of partial OTC deficiency that might not be apparent under baseline conditions.
Proper patient selection and preparation are critical for obtaining valid test results. The this compound loading test is primarily indicated for at-risk females with a family history of OTC deficiency, including mothers of affected males, female relatives of known carriers, and females presenting with unexplained neurocognitive symptoms, protein avoidance, or episodic hyperammonemia. The test should be scheduled during a period of metabolic stability, with patients instructed to maintain their usual protein intake for 3 days prior to testing and avoid medications that might interfere with test results. A baseline urine sample should be collected immediately before this compound administration to establish reference metabolite levels [1] [3].
Safety considerations must be thoroughly addressed before test initiation. A critical prerequisite is HLA-B*58:01 screening, particularly for individuals of Southeast Asian or African American descent, as this genetic marker significantly increases the risk of severe cutaneous adverse reactions to this compound, including Stevens-Johnson syndrome and drug reaction with eosinophilia and systemic symptoms [4]. For HLA-B*58:01 positive individuals, alternative diagnostic approaches such as genetic testing should be pursued. Additional contraindications include known this compound hypersensitivity, severe renal impairment, and concurrent administration of azathioprine or 6-mercaptopurine. Informed consent should specifically address the potential for hypersensitivity reactions and the remote possibility of test-induced hyperammonemia in susceptible individuals [3] [4].
The test protocol follows a standardized timeline with specific procedures for dosing, sample collection, and handling:
All urine samples must be collected in pre-labeled containers with appropriate preservatives (typically acidification to maintain metabolite stability) and stored at -20°C until analysis. Accurate recording of collection times and total urine volumes is essential for subsequent calculations. Patients should remain fasting for the first 2-4 hours post-dose but may consume water to ensure adequate urine output. Clinical monitoring during the test period should include assessment for potential adverse effects, particularly in the first few hours after this compound administration [1] [2].
The quantitative analysis of orotidine and orotic acid in urine samples requires specialized chromatographic techniques. Several methods have been compared in validation studies, with anion-exchange high-performance liquid chromatography emerging as the most reproducible and reliable methodology [1]. The analytical procedure involves:
Results should be normalized to urine creatinine concentration to account for variations in urine concentration, expressed as μmol of metabolite per mmol of creatinine. For maximum diagnostic accuracy, both orotic acid and orotidin should be measured in all collected samples, as the combined assessment improves test sensitivity and reduces misclassification risk [1]. Quality control measures including calibration standards, internal standards, and replicate analyses should be implemented to ensure analytical precision.
The interpretation of the this compound loading test relies on establishing cutoff values for urinary orotidine and orotic acid excretion that differentiate carriers from non-carriers. Multiple studies have demonstrated that orotidine excretion provides superior diagnostic sensitivity and specificity compared to orotic acid measurement alone [2]. The following table summarizes the key quantitative parameters and their diagnostic implications:
Table 1: Diagnostic Thresholds for this compound Loading Test Interpretation
| Metabolite | Control Population Mean | Cut-off Value | Diagnostic Significance |
|---|---|---|---|
| Orotidine | Baseline level | >3 SD above control mean | Highly suggestive of carrier status |
| Orotic Acid | Consistently higher than orotidine in controls | >3 SD above control mean | Supportive evidence of carrier status |
| Combined Excretion | -- | >2 SD for both metabolites in ≥1 collection period | Recommended criteria to identify carriers [1] |
| Random Urine Orotic Acid | -- | ≥20 μmol/mmol creatinine | Consistent with OTC deficiency in symptomatic individuals [3] |
The distribution of both orotic acid and orotidine excretion in control populations is typically skewed rather than normal, necessitating logarithmic transformation of data before statistical analysis and determination of standard deviations [1]. Using the criterion of values greater than 2 standard deviations above the control mean for both metabolites in one or more collection periods provides optimal predictive value while minimizing false positives and false negatives.
Validation studies of the this compound loading test have demonstrated high sensitivity in confirmed heterozygotes. The test identifies approximately 95.8% of obligate heterozygotes (females with confirmed affected offspring) when using orotidine excretion as the primary biomarker [2]. However, test performance varies across different at-risk populations, with lower sensitivity in mothers of isolated female cases (33.3%) compared to mothers of isolated male cases (73.3%), reflecting the complex genetics and potential for germline mosaicism in OTC deficiency [2].
Several limitations and confounding factors must be considered when interpreting test results:
Despite these limitations, the this compound loading test remains a valuable functional assay, particularly when molecular genetic testing is inconclusive or when a variant of uncertain significance is identified in the OTC gene.
The this compound loading test plays a pivotal role in the identification of female carriers of OTC deficiency, which has profound implications for genetic counseling and family planning. As an X-linked disorder, OTC deficiency carries a distinctive inheritance pattern: males with a pathogenic variant typically manifest severe disease, while female carriers have a 50% chance of transmitting the variant to each offspring. Males who inherit the variant will be affected, while females who inherit it will be carriers with variable expression [3]. Accurate carrier detection through functional testing like the this compound loading test enables informed reproductive decision-making, including the option of prenatal testing for at-risk pregnancies when the family-specific pathogenic variant is known.
For females with confirmed carrier status, specific management strategies can be implemented to mitigate risks. This includes avoidance of metabolic stressors such as valproate, high-dose corticosteroids, prolonged fasting, and significant protein loading [3] [5]. Additionally, confirmed carriers can be educated about early signs of hyperammonemia, enabling prompt intervention during intercurrent illnesses or other metabolic stresses. The test is particularly valuable for females in families where the specific OTC mutation has not been identified, as it can provide functional evidence of carrier status that guides clinical management even in the absence of molecular confirmation.
Beyond carrier detection, the this compound loading test contributes to the diagnostic evaluation of symptomatic individuals with suspected partial OTC deficiency. While males with severe neonatal-onset OTC deficiency are typically diagnosed through marked orotic aciduria and molecular genetic testing, individuals with late-onset presentations (including both males with mild mutations and symptomatic females) may present diagnostic challenges [3] [5]. The following table outlines the diagnostic approach for different clinical scenarios:
Table 2: Application of this compound Loading Test in Diagnostic Evaluation
| Clinical Scenario | Diagnostic Role of this compound Test | Complementary Testing |
|---|---|---|
| Symptomatic Female | Primary functional test when genetic testing is negative or unavailable | Plasma amino acids (elevated glutamine, low citrulline), ammonia measurement [3] |
| Late-onset Male | Confirmatory testing for partial deficiencies | Liver enzyme activity (definitive in males), molecular genetic testing [3] |
| Abnormal NBS | Follow-up testing for citrulline deficiency pattern | Plasma ammonia, plasma amino acid profile, urine orotic acid quantification [3] |
| At-risk Relative | Carrier detection when familial variant unknown | Molecular genetic testing (if variant known), protein loading test (alternative challenge test) |
The test is especially valuable for females who present with migraine-like episodes, unexplained cognitive changes, or protein avoidance, as these non-specific symptoms may not immediately suggest an underlying urea cycle disorder. In such cases, the this compound loading test can provide objective evidence of OTC deficiency, directing appropriate long-term management including protein-restricted diets, ammonia scavengers, and emergency protocols for hyperammonemic crises [3] [6].
Several methodological variations of the this compound loading test have been described in the literature, reflecting ongoing efforts to optimize test performance. While the standard protocol uses a 300 mg this compound dose regardless of body size, some centers advocate weight-based dosing (typically 10 mg/kg), particularly for pediatric patients. The timing and number of urine collection periods also vary, with some protocols extending collection to 24 hours post-dose to capture potentially delayed metabolite excretion patterns [1].
The evolution of analytical methodologies has significantly improved test accuracy. Early methods measured only orotic acid excretion, but subsequent studies demonstrated the superior diagnostic performance of orotidine measurement, leading to the current recommendation to quantify both metabolites [2]. Emerging technologies such as liquid chromatography-tandem mass spectrometry offer potential advantages in sensitivity, specificity, and throughput compared to traditional HPLC methods, though standardized protocols for these applications require further validation.
When establishing this testing capability in a laboratory, several technical considerations warrant attention: validation of analytical performance characteristics (precision, accuracy, linearity, reference ranges); establishment of appropriate control samples; implementation of rigorous quality control procedures; and development of standardized reporting formats that clearly communicate interpretive guidelines. Correlation with genetic testing results, when available, strengthens the validation process and enhances understanding of genotype-phenotype relationships in OTC deficiency.
The following diagram illustrates the biochemical principles and procedural workflow of the this compound loading test:
Biochemical Pathway and Procedural Workflow of this compound Loading Test
The this compound loading test remains an important functional assay in the diagnostic evaluation of ornithine carbamoyltransferase deficiency, particularly for carrier detection in females where molecular testing may be inconclusive or unavailable. When performed according to standardized protocols with appropriate attention to pre-analytical, analytical, and post-analytical factors, this test provides valuable clinical information that guides genetic counseling, family planning, and therapeutic management. The combination of orotidine and orotic acid measurement across multiple timed urine collections offers optimal diagnostic sensitivity and specificity. As our understanding of the phenotypic spectrum of OTC deficiency continues to expand, the this compound loading test maintains its relevance as a biochemical challenge that reveals functional consequences of OTC impairment not always apparent through genetic analysis alone.
1. Principle and Clinical Rationale The allopurinol challenge test is a diagnostic tool used to identify partial deficiencies in the urea cycle, particularly Ornithine Transcarbamylase (OTC) deficiency [1]. The test is based on the principle that this compound and its primary metabolite, oxipurinol, inhibit the enzyme xanthine oxidase. This inhibition shunts purine metabolites towards the orotic acid synthesis pathway [1]. In individuals with a compromised urea cycle, this leads to a characteristic and exaggerated increase in urinary orotic acid excretion, which serves as a sensitive biochemical marker for the disorder [1].
2. Standardized Clinical Protocol and Dosing The foundational clinical protocol involves administering a single oral dose of this compound and measuring the subsequent urinary orotic acid output. Dosing is stratified by age to ensure safety and efficacy [1].
Table 1: this compound Dosing Schedule by Age Group
| Age Group | This compound Dose |
|---|---|
| 6 months - 6 years | 100 mg |
| 6 years - 10 years | 200 mg |
| 10 years - 17 years | 300 mg |
Procedure:
Interpretation: In a study of 44 healthy children and adolescents, the peak urinary orotic acid level following this compound ingestion did not exceed 13.0 μmol/mmol creatinine in any age group [1]. In contrast, patients with OTC deficiency demonstrated markedly elevated peak levels, ranging from 26 to 134 μmol/mmol creatinine [1].
3. Analytical Method Optimization for Monitoring While urinary orotic acid is the primary diagnostic readout, advanced protocols require precise measurement of this compound and its metabolites. An optimized Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for this purpose, offering high specificity and sensitivity [2].
Table 2: Optimized UPLC-MS/MS Parameters for this compound and Metabolites
| Parameter | Specification |
|---|---|
| Analytes | This compound, Oxipurinol, Adenine, DHA, Febuxostat |
| Linear Range | 50 - 5,000 ng/mL (this compound); 50 - 12,000 ng/mL (Oxipurinol) |
| Accuracy | -10.8% to 8.3% |
| Precision (CV) | < 15% |
| Sample Preparation | Protein precipitation with acetonitrile, followed by evaporation |
This validated method is crucial for therapeutic drug monitoring and pharmacokinetic studies, ensuring accurate quantification even at low concentrations [2]. For quality control of pharmaceutical preparations, a validated HPLC method with UV detection at 254 nm can be employed, demonstrating linearity between 2.5-15 μg/mL [3].
The following diagrams illustrate the biochemical basis of the test and the streamlined experimental workflow, integrating the clinical and analytical components.
Diagram 1: Metabolic basis and optimized workflow for the this compound challenge test.
To enhance the test's reliability, efficiency, and safety, consider these optimization strategies:
The provided sources do not contain a complete, start-to-finish protocol for a modern this compound challenge test that integrates the latest analytical techniques. Key areas for further investigation include:
This application note outlines a path toward a robust and optimized this compound challenge test. The protocol's evolution lies in integrating the established clinical dosing and diagnostic principle with state-of-the-art UPLC-MS/MS quantification and proactive safety measures. This integrated approach is critical for obtaining reliable data in both diagnostic and drug development settings.
This compound is a first-line, cost-effective urate-lowering drug that inhibits xanthine oxidase [1]. However, approximately 2% of patients treated with this compound develop adverse cutaneous reactions, ranging from benign maculopapular eruptions (MPE) to life-threatening conditions like Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN), collectively known as this compound Hypersensitivity Syndrome (AHS) [1] [2] [3]. For patients who have experienced non-severe hypersensitivity reactions and have no alternative treatment options, oral desensitization is a clinically valuable strategy to induce temporary immune tolerance [1] [4].
Desensitization is indicated for patients with a history of non-severe cutaneous reactions to this compound, such as:
This approach is considered when there is a compelling need for this compound (e.g., treatment failure with other agents, tophaceous gout, severe hyperuricemia) and no suitable alternative drugs are available or accessible [1] [4].
Desensitization is absolutely contraindicated in patients with a history of severe hypersensitivity syndromes, including:
The HLA-B*58:01 allele is a major risk factor for developing this compound-induced SCARs [2] [3] [7]. Guidelines conditionally recommend screening for this allele before initiating this compound in high-risk populations, including:
One study demonstrated that HLA screening followed by a 28-day tolerance induction protocol in positive individuals effectively prevented SCARs [7].
Desensitization protocols involve the oral administration of gradually escalating doses of this compound. Below are two specific protocols adapted from the literature.
This accelerated protocol was successfully used in a 75-year-old patient with multiple comorbidities. The target maintenance dose was 300 mg/day.
| Day | Dose (mg) | Cumulative Dose (mg) |
|---|---|---|
| 1 | 0.3 | 0.3 |
| 2 | 0.6 | 0.9 |
| 3 | 1.25 | 2.15 |
| 4 | 2.5 | 4.65 |
| 5 | 5 | 9.65 |
| 6 | 10 | 19.65 |
| 7 | 20 | 39.65 |
| 8 | 40 | 79.65 |
| 9 | 80 | 159.65 |
| 10 | 100 | 259.65 |
| 11 | 150 | 409.65 |
| 12 | 200 | 609.65 |
| 13 | 250 | 859.65 |
| 14 | 300 (Maintenance) | 1159.65 |
Preparation: A suspension was prepared by the allergy nurse practitioner using a 300 mg this compound tablet [1]. The patient was monitored on days 1, 6, 9, 12, and 16.
This slower protocol is designed for high-risk patients and starts with an extremely low dose.
| Day | Dose | Day | Dose |
|---|---|---|---|
| 1 | 50 µg | 15 | 5 mg |
| 2 | 50 µg | 16 | 10 mg |
| 3 | 100 µg | 17 | 10 mg |
| 4 | 100 µg | 18 | 10 mg |
| 5 | 200 µg | 19 | 20 mg |
| 6 | 200 µg | 20 | 20 mg |
| 7 | 500 µg | 21 | 20 mg |
| 8 | 500 µg | 22 | 40 mg |
| 9 | 1 mg | 23 | 40 mg |
| 10 | 1 mg | 24 | 40 mg |
| 11 | 2 mg | 25 | 80 mg |
| 12 | 2 mg | 26 | 80 mg |
| 13 | 5 mg | 27 | 80 mg |
| 14 | 5 mg | 28 | 100 mg (Maintenance) |
After day 28, the dose can be titrated further, based on serum urate levels and renal function, to a maximum of 800 mg daily if needed [8] [7].
The exact mechanism of slow drug desensitization is complex and not fully elucidated. Several hypotheses have been proposed:
Clinical studies demonstrate that desensitization is an effective long-term strategy for most eligible patients.
The following diagram outlines the critical steps for patient evaluation and management throughout the desensitization process.
This compound desensitization is a safe and effective therapeutic option for a select group of patients with a history of non-severe cutaneous hypersensitivity. Successful outcomes rely on:
This approach enables patients to benefit from the proven efficacy of this compound while minimizing the risks associated with hypersensitivity.
Thiopurines (azathioprine and mercaptopurine) represent cornerstone immunomodulatory therapy in inflammatory bowel disease (IBD), demonstrating proven efficacy in maintaining steroid-free remission, reducing hospitalization rates, and decreasing surgical requirements. However, their clinical utility is substantially limited by significant pharmacokinetic challenges and frequent adverse events that result in discontinuation rates of up to 60% within five years of initiation. Approximately 15-30% of IBD patients exhibit a metabolic phenotype characterized by preferential methylation, wherein thiopurines are disproportionately metabolized toward hepatotoxic 6-methylmercaptopurine (6-MMP) rather than the therapeutic 6-thioguanine nucleotides (6-TGN). This population, termed "shunters" or "hypermethylators," typically demonstrates subtherapeutic 6-TGN levels (<235 pmol/8×10⁸ RBC) alongside elevated 6-MMP concentrations (>5,700 pmol/8×10⁸ RBC), resulting in inadequate clinical response and dose-limiting hepatotoxicity when thiopurine doses are escalated. [1] [2]
The strategic combination of allopurinol with dose-reduced thiopurines represents a targeted metabolic intervention that fundamentally alters thiopurine disposition. This approach is supported by robust clinical evidence across multiple study designs, from randomized controlled trials to large retrospective cohort studies. The DECIDER study (2024), a multicenter randomized controlled trial, demonstrated that thiopurine-allopurinol combination therapy resulted in fewer dose adjustments (69% vs. 92%, p=0.03) and reduced therapy discontinuation due to adverse events (11% vs. 29%, p=0.02) compared to thiopurine monotherapy. [3] Similarly, the AAUC trial (2022) specifically evaluated ulcerative colitis patients, finding significantly higher steroid- and infliximab-free remission rates with combination therapy compared to azathioprine monotherapy (43% vs. 21%, OR 2.54, p<0.048). [4]
Table 1: Clinical Efficacy Outcomes of this compound-Thiopurine Cotherapy
| Study Design | Patient Population | Intervention | Efficacy Outcomes | Reference |
|---|---|---|---|---|
| Randomized Controlled Trial (DECIDER) | 102 adults with active IBD initiating thiopurines | Thiopurine-allopurinol vs. thiopurine-placebo | 50% vs. 35% achieved symptomatic remission + FCAL <150μg/g (p=0.14); 71% vs. 53% therapeutic 6-TGN at week 6 | [3] |
| Randomized Controlled Trial (AAUC) | 89 thiopurine-naïve UC patients | Low-dose AZA+this compound vs. AZA monotherapy | 43% vs. 21% remission at 52 weeks (OR 2.54, p<0.048) | [4] |
| Retrospective Cohort | 166 LDAA vs. 118 AZAm patients | First-line low-dose azathioprine-allopurinol vs. azathioprine monotherapy | Clinical benefit at 12 months: 54% vs. 37% (p=0.01); Long-term: 37% vs. 24% (p=0.04) | [5] |
| Retrospective Population Study | 37,360 thiopurine users (1,077 with this compound) | Thiopurine + this compound vs. thiopurine alone | Therapy persistence: 3.9 years vs. 1.8 years (p<0.0001) | [6] |
Beyond its application in hypermethylators, this compound cotherapy demonstrates broad utility in overcoming various thiopurine intolerances. A large observational study investigating intolerance rescue found that 77% of patients experiencing thiopurine-related adverse events (including gastrointestinal symptoms, hepatotoxicity, arthralgias, and others) successfully maintained combination therapy for at least 12 months after failing monotherapy. [7] This suggests that the benefits of this compound cotherapy may extend beyond metabolic modulation to include broader tolerability enhancement, potentially revolutionizing thiopurine utilization in IBD management.
The metabolic fate of thiopurines is governed by a complex network of competing enzymatic pathways that ultimately determine both therapeutic efficacy and toxicity profiles. Azathioprine undergoes rapid non-enzymatic conversion to 6-mercaptopurine (6-MP), which then enters a tri-branch metabolic pathway. The hypoxanthine-guanine phosphoribosyltransferase (HGPRT) pathway sequentially converts 6-MP to the active 6-thioguanine nucleotides (6-TGNs), which represent the primary therapeutic metabolites through their incorporation into DNA/RNA and subsequent inhibition of lymphocyte proliferation. Alternatively, thiopurine methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP), metabolites associated with dose-limiting hepatotoxicity. Finally, xanthine oxidase (XO) oxidizes 6-MP to the inactive 6-thiouric acid (6-TU), representing a primary inactivation pathway. [2] [8] [9]
The distribution of thiopurine metabolism through these competing pathways is influenced by genetic polymorphisms, particularly in TPMT, with approximately 89% of the population possessing normal/high activity, 11% intermediate activity (heterozygotes), and 0.3% low/absent activity. Those with high TPMT activity demonstrate preferential shunting toward 6-MMP production, resulting in the characteristic "shunter" phenotype with elevated 6-MMP levels, subtherapeutic 6-TGN concentrations, and consequent therapeutic failure or hepatotoxicity. [2]
This compound, a structural analog of hypoxanthine, and its active metabolite oxipurinol potently inhibit xanthine oxidase, fundamentally altering thiopurine metabolic disposition. By blocking this primary catabolic pathway, this compound shunts 6-MP metabolism away from inactive 6-TU formation and toward 6-TGN production. However, the metabolic effects of this compound extend beyond simple XO inhibition. Recent research has demonstrated that the thiopurine metabolite thioxanthine (TX), which accumulates under this compound co-therapy, functions as a direct TPMT inhibitor. This dual mechanism—XO inhibition combined with TPMT suppression—results in a dramatic reorientation of thiopurine metabolism characterized by significantly increased 6-TGN production and markedly reduced 6-MMP formation. [9]
Table 2: Metabolic Changes Following this compound-Thiopurine Cotherapy
| Metabolite | Standard Thiopurine Therapy | With this compound Cotherapy | Clinical Correlation |
|---|---|---|---|
| 6-TGN | Variable, often subtherapeutic in shunters | Significant increase (p<0.05) | Therapeutic efficacy; levels >235-450 pmol/8×10⁸ RBC associated with remission |
| 6-MMP | Often elevated in shunters (>5,700 pmol/8×10⁸ RBC) | Significant reduction (p<0.001) | Hepatotoxicity; levels >5,700 pmol/8×10⁸ RBC associated with transaminitis |
| 6-TGN/6-MMP Ratio | Often <20 in shunters | Significant increase (p<0.001) | Optimal ratio >11 associated with response and reduced hepatotoxicity |
| Thioxanthine | Minimal detection | Marked elevation | Proposed TPMT inhibition; mechanism of metabolic modulation |
The following diagram illustrates the metabolic pathways of thiopurines with and without this compound co-therapy:
Figure 1: Thiopurine Metabolic Pathways and this compound Modulation. This compound and its metabolite oxipurinol inhibit xanthine oxidase (XO), while thioxanthine (TX) accumulates and inhibits TPMT, collectively shifting metabolism toward beneficial 6-TGN and away from hepatotoxic 6-MMP.
The strategic implication of this metabolic modulation is that this compound cotherapy can effectively correct aberrant thiopurine metabolism in shunters, simultaneously enhancing efficacy (through increased 6-TGN) while reducing hepatotoxicity (through decreased 6-MMP). This dual effect explains the observed clinical benefits across multiple studies and supports the biochemical rationale for this therapeutic approach.
The successful implementation of this compound-thiopurine cotherapy requires strict adherence to dose reduction principles to mitigate the risk of myelosuppression while optimizing metabolic outcomes. Three primary clinical scenarios guide protocol selection:
First-Line Therapy in Thiopurine-Naïve Patients: For patients initiating de novo therapy, low-dose azathioprine-allopurinol (LDAA) protocol recommends azathioprine at 25% of the standard weight-based dose (approximately 0.5-1.0 mg/kg/day) combined with this compound 100 mg daily. This approach has demonstrated superior long-term clinical benefit compared to conventional azathioprine monotherapy (54% vs. 37% at 12 months, p=0.01) with significantly lower intolerance-related discontinuation (26% vs. 45%, p=0.001). [5]
Rescue Therapy in Preferential Methylators: For patients identified as shunters based on metabolite testing (6-MMP >5,700 pmol/8×10⁸ RBC and 6-TGN <235 pmol/8×10⁸ RBC), the established protocol involves reducing current thiopurine dose to 25-33% of the original dose with the addition of this compound 100 mg daily (50 mg for children <30 kg). This approach results in metabolite normalization within 1-3 months in most patients, with significant improvements in 6-TGN/6-MMP ratios (p<0.001) and resolution of hepatotoxicity. [1] [2] [6]
Intolerance Rescue Protocol: For patients experiencing dose-limiting non-hepatic adverse effects (nausea, fatigue, arthralgias, etc.), regardless of metabolic profile, thiopurine dose should be reduced to 25-50% of the current dose with this compound 100 mg daily. This strategy successfully maintains therapy in approximately 77% of previously intolerant patients at 12 months. [7]
Table 3: Dosing Protocols for this compound-Thiopurine Cotherapy
| Clinical Scenario | Thiopurine Dosing | This compound Dosing | Monitoring Parameters | Expected Outcomes |
|---|---|---|---|---|
| First-Line Therapy | AZA: 0.5-1.0 mg/kg/day (25% standard dose) | 100 mg daily (50 mg if <30 kg) | CBC, LFTs at 2,4,8,12 weeks; metabolites at 4 weeks | 71% therapeutic 6-TGN by 6 weeks; 54% clinical benefit at 12 months |
| Shunter Rescue | Reduce to 25-33% of current dose | 100 mg daily | CBC, LFTs, metabolites at 2,4,8 weeks then 3 months | Normalization of 6-TGN/6-MMP ratio in 1-3 months; resolution of hepatotoxicity |
| Intolerance Rescue | Reduce to 25-50% of current dose | 100 mg daily | CBC, LFTs at 2,4,8 weeks; clinical assessment at 4 weeks | 77% maintained on therapy at 12 months; resolution of adverse effects |
Rigorous laboratory monitoring is essential during this compound-thiopurine cotherapy due to the significant risk of myelosuppression, particularly during the initial treatment phase. The following monitoring protocol is recommended:
Complete Blood Count (CBC): Weekly for the first 4 weeks, then biweekly through week 12, then every 3 months during maintenance therapy. More frequent monitoring is required for significant leukopenia (WBC <3.5×10⁹/L) or thrombocytopenia (platelets <150×10⁹/L). [6] [5]
Liver Function Tests (LFTs): Every 2 weeks for the first 8 weeks, then monthly through week 12, then every 3 months during maintenance therapy. Hepatotoxicity (ALT >2× ULN) may require dose adjustment or temporary discontinuation. [6]
Thiopurine Metabolite Testing: At 4 weeks after initiation or dose adjustment, then at 3 months, and every 6-12 months during maintenance therapy. Therapeutic targets include 6-TGN 230-450 pmol/8×10⁸ RBC and 6-MMP <5,700 pmol/8×10⁸ RBC. [1] [2]
The following workflow diagram outlines the complete protocol for initiating and monitoring this compound-thiopurine cotherapy:
Figure 2: this compound-Thiopurine Cotherapy Initiation and Monitoring Protocol. This workflow outlines the comprehensive approach to patient management, from initial patient selection through long-term maintenance therapy.
For patients with inadequate metabolic response (subtherapeutic 6-TGN levels after 4 weeks), gradual thiopurine dose escalation may be considered in 10-25% increments with close monitoring. Conversely, for persistent hepatotoxicity despite 6-MMP reduction, this compound dose escalation to 200-300 mg daily may be beneficial, as demonstrated in a study where 5 of 6 patients with hepatotoxicity showed liver enzyme normalization following this compound dose increase. [5]
The this compound-thiopurine combination demonstrates a distinct adverse effect profile that differs from thiopurine monotherapy, requiring specific management strategies. Most notably, co-therapy is associated with a 58% reduced risk of hepatotoxicity (HR 0.42, 95% CI 0.30-0.60, NNT 46) compared to thiopurine monotherapy, reflecting the metabolic shift away from hepatotoxic 6-MMP production. [6] Additionally, a large retrospective analysis demonstrated significantly prolonged therapy persistence with combination therapy (3.9 years vs. 1.8 years, p<0.0001), indicating overall improved tolerability. [6]
However, combination therapy carries an increased risk of myelosuppression, particularly leukopenia, due to enhanced 6-TGN production. While one large study found no significant difference in myelotoxicity rates (HR 0.96, 95% CI 0.89-1.03), [6] others have reported leukopenia incidence of 15-20% during early treatment phases. [10] [8] This risk is mitigated by the mandatory thiopurine dose reduction and intensive hematological monitoring. Additional safety considerations include:
Pancreatitis: A small increased risk of pancreatitis has been observed (HR 3.00, 95% CI 1.01-8.93, NNH 337), particularly in patients with active gout, suggesting potential confounding by indication. [6]
Opportunistic Infections: Some studies report increased incidence of opportunistic infections, including shingles, EBV, PJP, and viral meningitis, particularly in patients with low absolute lymphocyte counts (<850/mm³). [10]
Hypersensitivity Reactions: this compound-specific reactions, while rare, may occur and typically necessitate discontinuation of combination therapy.
The this compound-thiopurine combination requires careful patient selection and specific contraindications must be observed. Absolute contraindications include known hypersensitivity to either component, concomitant use with febuxostat (another xanthine oxidase inhibitor), and TPMT deficiency (homozygous mutant genotype). Relative contraindications include pre-existing leukopenia (WBC <3.5×10⁹/L), severe renal impairment (requiring this compound dose adjustment), and active gout requiring higher this compound doses.
Essential precautions include:
TPMT Genotyping/Phenotyping: Recommended prior to therapy initiation to identify patients with low or absent activity who are at extreme risk of myelotoxicity. [2]
Thiopurine Dose Reduction: Mandatory reduction to 25-33% of standard dose before this compound initiation to prevent severe myelosuppression. [8] [6]
Education on Toxicity Signs: Patients should receive comprehensive education regarding signs of infection, bone marrow suppression, and hepatitis requiring immediate medical attention.
The substantial body of evidence supporting this compound-thiopurine cotherapy demonstrates that with appropriate patient selection, dose modification, and vigilant monitoring, this approach offers a favorable risk-benefit profile that expands the therapeutic utility of thiopurines in IBD management.
This compound-thiopurine cotherapy represents a paradigm shift in immunomodulator optimization, effectively addressing the fundamental limitations of conventional thiopurine therapy. Through targeted metabolic modulation, this approach simultaneously enhances efficacy while mitigating toxicity, particularly in challenging patient populations such as preferential methylators and those with dose-limiting intolerances. The robust efficacy demonstrated across multiple randomized trials and large observational studies, combined with a manageable safety profile under appropriate monitoring protocols, supports the inclusion of this strategy in the therapeutic armamentarium for inflammatory bowel disease. As precision medicine advances in gastroenterology, this compound-thiopurine cotherapy stands as a compelling example of how understanding and manipulating drug metabolism can rescue and optimize established therapeutics, ultimately expanding treatment options for patients with IBD.
Tumor lysis syndrome (TLS) represents an oncologic emergency characterized by rapid breakdown of malignant cells, leading to dangerous metabolic disturbances including hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia. These imbalances can precipitate life-threatening complications such as acute kidney injury, cardiac arrhythmias, and seizures. TLS occurs most frequently in patients with hematologic malignancies undergoing cytotoxic therapy, particularly those with high-grade lymphomas and acute leukemias with high proliferative rates and significant tumor burden. The syndrome may arise spontaneously before treatment initiation or following administration of chemotherapy, targeted agents, or immunotherapies [1].
The pathophysiological basis of TLS involves the massive release of intracellular contents—including nucleic acids, potassium, and phosphorus—from lysed tumor cells. Nucleic acids are metabolized to hypoxanthine, then to xanthine, and finally to uric acid through the action of xanthine oxidase. Uric acid's poor solubility in physiological pH conditions leads to crystallization in renal tubules, causing obstructive uropathy and acute kidney injury. This renal impairment exacerbates metabolic disturbances by compromising the excretion of potassium and phosphate, creating a dangerous positive feedback loop [2] [1].
Allopurinol, a xanthine oxidase inhibitor, has been a cornerstone of TLS prophylaxis for decades. By inhibiting the enzymatic conversion of hypoxanthine and xanthine to uric acid, this compound effectively reduces uric acid production and prevents uric acid nephropathy. However, it does not address pre-existing hyperuricemia nor enhance the elimination of already-formed uric acid. Understanding the appropriate indications, dosing protocols, and limitations of this compound is essential for researchers and clinicians developing TLS prevention strategies [3] [4].
This compound exerts its therapeutic effects through competitive inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. As an analog of hypoxanthine, this compound is metabolized by xanthine oxidase to its active metabolite, oxypurinol (alloxanthine), which provides prolonged enzyme inhibition through a much longer half-life (approximately 15 hours versus 1-2 hours for this compound). This mechanism effectively reduces the conversion of endogenous purines to uric acid, thereby decreasing serum uric acid concentrations and preventing uric acid crystal deposition in renal tubules [3].
The purine catabolism pathway begins with the breakdown of cellular DNA and RNA from lysed tumor cells, releasing adenine and guanine nucleotides. These are sequentially degraded to hypoxanthine and xanthine, respectively. Xanthine oxidase then catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting this final step, this compound causes accumulation of the more soluble precursors—hypoxanthine and xanthine—which are more readily excreted by the kidneys. While this reduces the risk of uric acid nephropathy, it may rarely lead to xanthine nephropathy due to xanthine crystallization, particularly in cases of extremely rapid tumor cell lysis [2] [1].
Table: Biochemical Compounds in Purine Metabolism Pathway
| Compound | Solubility | Renal Handling | Clinical Significance |
|---|---|---|---|
| Hypoxanthine | High | Readily excreted | Minimal nephrotoxic potential |
| Xanthine | Moderate | Renal excretion | Rarely causes crystallopathy |
| Uric Acid | Low | Poor excretion at physiological pH | Primary cause of TLS-associated AKI |
It is important to note that this compound's mechanism differs fundamentally from rasburicase (recombinant urate oxidase), which converts existing uric acid to the highly soluble allantoin. While rasburicase rapidly reduces pre-existing hyperuricemia, this compound only prevents new uric acid formation. This distinction has important clinical implications for selecting appropriate prophylactic agents based on a patient's baseline uric acid level and overall TLS risk [2].
Accurate risk assessment is fundamental to appropriate TLS prevention. Patients should be categorized based on tumor type, disease burden, renal function, and planned therapy to determine whether this compound represents suitable prophylaxis or if more aggressive measures with rasburicase are warranted. The Cairo-Bishop criteria and subsequent modifications provide a standardized framework for TLS classification, distinguishing between laboratory TLS (abnormalities in uric acid, potassium, phosphorus, or calcium) and clinical TLS (laboratory findings plus renal impairment, cardiac arrhythmias, or seizures) [2].
High-risk malignancies for TLS include Burkitt lymphoma/leukemia, advanced-stage lymphoblastic lymphoma, acute lymphoblastic leukemia with high white blood cell count (WBC >100,000/μL), acute myeloid leukemia with high WBC (>100,000/μL), and diffuse large B-cell lymphoma with bulky disease (>10 cm) and elevated lactate dehydrogenase (LDH >2× upper limit of normal). These patients typically require aggressive prophylaxis,
often with rasburicase rather than this compound, particularly when baseline hyperuricemia is present [1]. Intermediate-risk tumors include acute myeloid leukemia (WBC 25,000-100,000/μL), acute lymphoblastic leukemia (WBC <100,000/μL), and diffuse large B-cell lymphoma without bulky disease. This compound represents appropriate prophylaxis for many intermediate-risk patients, particularly those with normal renal function and absence of baseline hyperuricemia [1].
Table: Tumor Lysis Syndrome Risk Stratification
| Risk Category | Tumor Types | Recommended Prophylaxis |
|---|---|---|
| High Risk | Burkitt lymphoma/leukemia, ALL with WBC >100,000/μL, AML with WBC >100,000/μL, bulky DLBCL with elevated LDH | Rasburicase (this compound if rasburicase contraindicated) |
| Intermediate Risk | AML with WBC 25,000-100,000/μL, ALL with WBC <100,000/μL, DLBCL without bulky disease | This compound (consider rasburicase if multiple risk factors) |
| Low Risk | Solid tumors, multiple myeloma, indolent lymphomas, CLL, CML, AML with WBC <25,000/μL | This compound or monitoring only |
Patient-specific factors significantly influence TLS risk and prophylactic strategy. Renal impairment (eGFR <60 mL/min), volume depletion, preexisting hyperuricemia, and use of nephrotoxic medications all increase TLS risk and may necessitate dose adjustments or alternative approaches. The recent introduction of targeted therapies such as venetoclax (BCL-2 inhibitor) for CLL has created new TLS risk paradigms, requiring careful dose escalation and monitoring during treatment initiation [2] [5].
For adult patients requiring TLS prophylaxis, this compound should ideally be initiated 24-48 hours before chemotherapy begins and continued until the risk of hyperuricemia has diminished (typically 3-7 days after chemotherapy completion). The standard oral dosing regimen begins with 300-800 mg daily, administered as a single dose or in divided doses. Doses exceeding 300 mg/day should be divided to enhance tolerability and minimize gastrointestinal adverse effects. The maximum recommended daily dose is 800 mg for TLS prophylaxis. For patients unable to tolerate oral medications, intravenous this compound is available at doses of 200-400 mg/m²/day as a single infusion or in divided doses every 6-12 hours, with a maximum daily IV dose of 600 mg [4].
Renal function significantly influences this compound dosing due to the renal excretion of both this compound and its active metabolite oxypurinol. In patients with gout, specific dosing adjustments are recommended based on estimated glomerular filtration rate (eGFR): 50 mg daily for eGFR 30-59 mL/min, 50 mg every other day for eGFR 15-29 mL/min, 50 mg twice weekly for eGFR 5-14 mL/min, and 50 mg once weekly for eGFR <5 mL/min. For TLS prophylaxis in patients with cancer, the recommendations differ: no adjustment needed for eGFR 20-59 mL/min, 200 mg daily for eGFR 10-19 mL/min, and 100 mg daily for eGFR <10 mL/min. In patients undergoing hemodialysis, this compound is dialyzable and should be administered at a dose of 50 mg every 12 hours or 100 mg every 24 hours, preferably after dialysis sessions [4].
For pediatric patients, this compound dosing for TLS prophylaxis follows different parameters based on body surface area. The recommended oral dose is 100 mg/m² every 8-12 hours, with a maximum daily dose of 800 mg. Intravenous dosing for children is 200 mg/m²/day as a single infusion or divided infusions every 6-12 hours, with a maximum daily IV dose of 400 mg. For children with body surface area less than 0.5 m², alternative formulations or careful dose calculation should be considered [4].
Older adults may require careful dose selection due to a higher prevalence of reduced renal function and increased potential for concomitant medications and comorbidities. While no specific geriatric dosing guidelines exist, starting at the lower end of the dosing range with careful monitoring is prudent. For patients with hepatic impairment, no specific dosing recommendations are available, but liver function tests should be monitored regularly, and the drug should be used with caution in those with severe hepatic disease. If signs of hepatotoxicity such as anorexia, weight loss, or pruritus develop, liver function tests should be promptly evaluated [4].
Table: this compound Dosing Guidelines for TLS Prophylaxis
| Population | Route | Dosing Regimen | Maximum Dose | Special Considerations |
|---|---|---|---|---|
| Adults | Oral | 300-800 mg daily (single or divided doses) | 800 mg/day | Divide doses >300 mg/day; take with food |
| Adults | IV | 200-400 mg/m²/day (single or divided) | 600 mg/day | For patients unable to take orally |
| Pediatrics | Oral | 100 mg/m² every 8-12 hours | 800 mg/day | Based on body surface area |
| Pediatrics | IV | 200 mg/m²/day (single or divided) | 400 mg/day | For patients unable to take orally |
| Renal Impairment (eGFR 10-20) | Oral/IV | 200 mg daily | - | TLS prophylaxis specific |
| Renal Impairment (eGFR <10) | Oral/IV | 100 mg daily | - | TLS prophylaxis specific |
| Hemodialysis | Oral/IV | 50 mg every 12 hours or 100 mg every 24 hours | - | Administer after dialysis |
Oral this compound should be administered with water following food to minimize gastric irritation. Tablets should be swallowed whole and not crushed or chewed. Patients should maintain adequate hydration (at least 2 liters of fluid daily unless contraindicated) to promote urinary excretion of purine metabolites and reduce the risk of crystalluria. For patients receiving intravenous this compound, the solution should be reconstituted with 25 mL of sterile water for injection per 500 mg vial, then diluted to a final concentration not exceeding 6 mg/mL with 0.9% sodium chloride or 5% dextrose. The infusion should begin within 10 hours of reconstitution and be administered over appropriate duration based on volume [4].
Missed doses should be managed by taking the missed dose as soon as remembered, unless it is almost time for the next scheduled dose, in which case the missed dose should be skipped. Double dosing should never be employed to make up for missed doses. If treatment needs to be discontinued, it should be tapered gradually rather than stopped abruptly to prevent rebound hyperuricemia. This is particularly important for patients with gout, who may experience flare-ups with sudden discontinuation, though less critical for TLS prophylaxis given its shorter duration [6].
This compound should be implemented as part of a comprehensive TLS prevention protocol that includes vigorous hydration, careful monitoring of metabolic parameters, and appropriate management of emerging abnormalities. Aggressive hydration with isotonic intravenous fluids (typically 2-3 L/m²/day) is essential to maintain high urinary flow and facilitate excretion of uric acid, potassium, and phosphate. Diuresis should be balanced against the risk of fluid overload, particularly in patients with cardiac or renal impairment. The goal should be maintenance of urine output >80-100 mL/m²/hour (approximately 2-3 L daily) [2] [1].
Urinary alkalinization was historically recommended to enhance uric acid solubility but has fallen out of favor due to potential promotion of calcium phosphate precipitation in renal tubules, which can exacerbate nephropathy. Current guidelines generally recommend neutral pH urine rather than deliberate alkalinization. Careful review of concomitant medications is essential, with temporary discontinuation of nephrotoxic agents (aminoglycosides, NSAIDs, contrast media) and medications that affect potassium balance (ACE inhibitors, potassium-sparing diuretics) when possible during the high-risk period [2] [4].
Baseline assessment before initiating this compound should include complete blood count, comprehensive metabolic panel (including sodium, potassium, chloride, bicarbonate, BUN, creatinine, calcium, phosphorus, uric acid), liver function tests, and lactate dehydrogenase. In patients with hematologic malignancies, assessment should include peripheral blood smear review and flow cytometry immunophenotyping when appropriate [5].
During the high-risk period (from initiation of prophylaxis through 3-7 days after chemotherapy completion), metabolic parameters should be monitored every 6-12 hours for high-risk patients, and at least daily for intermediate-risk patients. More frequent monitoring (every 4-6 hours) is warranted when abnormalities are detected or when using high-risk chemotherapeutic regimens. Electrocardiographic monitoring should be considered for patients with electrolyte abnormalities or those at high risk for arrhythmias. Renal function should be assessed at least daily, with more frequent evaluation if acute kidney injury develops [2] [1].
Despite appropriate prophylaxis, breakthrough TLS may occur in high-risk patients. If serum uric acid rises despite this compound prophylaxis or presents elevated at baseline (>8 mg/dL), rasburicase (0.1-0.2 mg/kg IV over 30 minutes) should be strongly considered due to its ability to rapidly reduce existing uric acid pools. Rasburicase is contraindicated in patients with G6PD deficiency due to risk of hemolytic anemia and methemoglobinemia. Emerging hyperkalemia should be managed promptly with calcium gluconate for cardiac stabilization, insulin with glucose, beta-2 agonists, and sodium polystyrene sulfonate if needed. Dialysis should be considered for severe, refractory electrolyte abnormalities or progressive renal impairment [2] [1].
Nephrology consultation is recommended when creatinine rises >1.5 times baseline, urine output declines despite adequate hydration, or severe electrolyte disturbances persist despite medical management. Renal replacement therapy may be required for persistent hyperkalemia (>6 mmol/L), hyperphosphatemia (>8 mg/dL or >10 mg/dL in children), hyperuricemia (>10 mg/dL), symptomatic hypocalcemia, fluid overload, or progressive azotemia. Continuous renal replacement therapy may be preferable to intermittent hemodialysis in unstable patients due to more gradual solute removal and better hemodynamic tolerance [2].
While this compound represents an effective and economical option for TLS prophylaxis, it possesses several inherent limitations. As a preventive rather than therapeutic agent, this compound does not reduce pre-existing uric acid and is therefore less suitable for patients with established hyperuricemia at baseline. The onset of action is relatively slow, requiring 1-3 days to achieve significant uric acid reduction. Additionally, by inhibiting uric acid production, this compound leads to accumulation of xanthine and hypoxanthine, which although more soluble than uric acid, can rarely cause xanthine nephropathy or crystalluria in cases of extremely rapid tumor lysis [2] [4].
The drug interaction profile of this compound requires careful attention. Most notably, concomitant administration with azathioprine or 6-mercaptopurine necessitates a substantial dose reduction (to 25-33% of the usual dose) of these purine analogs, as this compound inhibits their primary metabolic pathway, potentially leading to severe myelosuppression. This compound may also potentiate the effects of warfarin and theophylline, requiring closer monitoring when used concurrently. Ampicillin and amoxicillin appear to have an increased incidence of skin rash when coadministered with this compound [3] [4].
The most common adverse effects of this compound include maculopapular rash (approximately 2% of patients), gastrointestinal disturbances (nausea, vomiting, diarrhea), and transient elevations in liver enzymes. These effects are generally mild and reversible with discontinuation. More serious but rare reactions include hepatotoxicity, granulomatous hepatitis, interstitial nephritis, and vasculitis [3].
The most concerning adverse effect is This compound hypersensitivity syndrome (AHS), a severe reaction characterized by rash, fever, hepatitis, eosinophilia, and acute kidney injury, progressing to toxic epidermal necrolysis or Stevens-Johnson syndrome in severe cases. The mortality rate approaches 20-25%. Risk factors include renal impairment, concomitant diuretic use, and specific genetic markers, particularly the HLA-B*58:01 allele, which is more prevalent in individuals of Korean, Han Chinese, and Thai descent. The American College of Rheumatology recommends screening for this allele in high-risk populations before initiating this compound. Starting with lower doses (<100 mg daily) and gradual dose escalation reduces AHS risk [3].
Table: this compound Adverse Effects and Management
| Adverse Effect | Incidence | Clinical Features | Management |
|---|---|---|---|
| Maculopapular Rash | ~2% | Pruritic, erythematous macules and papules | Discontinue this compound; typically resolves with cessation |
| Gastrointestinal Effects | 1-3% | Nausea, vomiting, diarrhea, abdominal pain | Take with food; divide doses; usually self-limited |
| Hepatotoxicity | <1% | Elevated transaminases, alkaline phosphatase | Discontinue this compound; monitor until resolution |
| This compound Hypersensitivity Syndrome | 0.1-0.4% | Rash, fever, eosinophilia, hepatitis, AKI | Immediate permanent discontinuation; supportive care |
| Stevens-Johnson Syndrome/TEN | <0.1% | Severe blistering rash, mucosal involvement, skin sloughing | Emergency care; permanent discontinuation; may be fatal |
This compound remains a fundamental component of TLS prophylaxis protocols, particularly for patients at intermediate risk or those with contraindications to rasburicase. Its well-established safety profile, oral formulation availability, and cost-effectiveness make it appropriate for many clinical scenarios. However, understanding its mechanistic limitations—inability to reduce existing uric acid and delayed onset of action—is essential for appropriate patient selection. Risk stratification should guide prophylactic strategy, with this compound serving as an important tool within a comprehensive prevention approach that includes vigorous hydration, careful monitoring, and prompt management of emerging metabolic abnormalities.
Future directions in TLS prophylaxis include the development of nover urate-lowering agents and more refined risk assessment tools that incorporate genetic markers and dynamic disease characteristics. The evolving landscape of cancer therapeutics, particularly the introduction of targeted agents and immunotherapies with distinct TLS risk profiles, will require ongoing evaluation of optimal prophylactic strategies. This compound will likely continue to play a significant role in these developments, particularly as research clarifies its optimal use in combination with emerging therapies and in specific patient subpopulations.
This compound dosing in patients with impaired renal function represents a significant clinical challenge that requires walking a therapeutic tightrope between achieving adequate urate lowering and minimizing the risk of serious adverse events. This balance is particularly critical because this compound and its primary active metabolite, oxypurinol, are primarily eliminated by the kidneys, creating potential for drug accumulation in patients with renal impairment [1] [2]. The most concerning adverse effect is This compound hypersensitivity syndrome (AHS), a rare but life-threatening condition with mortality rates of 20-25% that occurs more frequently in patients with renal impairment [1] [3]. Recent evidence suggests that traditional dosing approaches, while conservative for safety, may lead to suboptimal control of hyperuricemia in a substantial proportion of patients with gout and concurrent renal disease [4]. These application notes and protocols provide a comprehensive framework for researchers and clinicians seeking to optimize this compound dosing regimens in this vulnerable patient population.
The prevalence of chronic kidney disease (CKD) continues to rise globally, particularly among older adults, with stages 3-5 CKD affecting approximately 6% of adults in England and up to 24.5% of Americans aged 60 years and older [2]. Since hyperuricemia and gout commonly coexist with renal impairment, understanding the complex relationship between this compound pharmacokinetics, urate-lowering efficacy, and toxicity risk in this population is essential for optimal therapeutic management [2] [5]. Emerging evidence also suggests that this compound may have nephroprotective properties when dosed appropriately, potentially slowing the progression of renal function decline in patients with hyperuricemia [5].
Traditional dosing guidelines for this compound in renal impairment emphasize substantial dose reduction based on creatinine clearance (CrCl) measurements. These recommendations are founded on the pharmacokinetic principle that reduced renal elimination leads to accumulation of this compound metabolites, particularly oxypurinol, potentially increasing toxicity risk [1] [2]. According to the US Food and Drug Administration (FDA) and Medicines and Healthcare products Regulatory Agency (MHRA) recommendations, this compound dosing should be adjusted as follows: for CrCl 10-20 mL/min, the maximum dose is 200 mg/day; for CrCl 3-10 mL/min, the maximum dose is 100 mg/day; and for CrCl <3 mL/min, the interval between doses should be extended beyond 24 hours with a maximum of 100 mg per dose [2]. The MHRA specifically recommends starting with 100 mg/day in patients with renal impairment and only increasing if the serum and urinary uric acid response is unsatisfactory [2].
For patients with normal renal function, this compound dosing varies based on condition severity: 100-200 mg/day for mild gout, 300-600 mg/day for moderately severe conditions, and 700-900 mg/day for severe conditions, with a maximum recommended daily dose of 800 mg [2]. The American College of Rheumatology recommends a starting dose of 100 mg daily for most patients with gout, with gradual escalation by 100 mg every 2-5 weeks until target serum uric acid is achieved [3]. In patients with more significant renal impairment (CKD stage 4 and greater), initiation at an even lower dose of 50 mg daily with escalation by 50 mg every 2-5 weeks is advised [3].
Table 1: Standard this compound Dosing Guidelines Based on Renal Function
| Renal Function Category | Creatinine Clearance (mL/min) | Recommended this compound Dose |
|---|---|---|
| Normal renal function | >90 | 100-900 mg/day based on severity |
| Mild impairment | 60-89 | Up to 300 mg/day |
| Moderate impairment | 30-59 | Up to 200 mg/day |
| Severe impairment | 10-29 | 100 mg/day |
| End-stage renal disease | <10 | 100 mg at extended intervals or 50 mg on alternate days in hemodialysis patients |
For patients with gout who do not achieve target serum uric acid levels with this compound alone, combination therapy with lesinurad, a uric acid reabsorption inhibitor, may be considered. However, this combination carries specific renal considerations. The this compound/lesinurad combination is contraindicated in patients with severe renal impairment (CrCl <45 mL/min) and should be discontinued in patients with persistent severe renal dysfunction during treatment [6]. When CrCl falls below 60 mL/min, frequent renal monitoring is recommended, and therapy should be interrupted if serum creatinine levels rise to more than twice pretreatment levels [6].
Growing evidence suggests that strict adherence to traditional renal dosing guidelines may lead to inadequate urate control in a substantial proportion of patients with gout and concurrent renal impairment. A landmark study by Dalbeth et al. (2006) investigated the relationship between guideline-based this compound dosing and achievement of target serum uric acid (SUA) levels ≤0.36 mmol/l (6 mg/dL) in 250 patients with gout [4]. The study found that while 70.9% of patients were taking this compound doses recommended by published guidelines, only 19% of these patients achieved target SUA levels, compared to 38.1% of patients taking higher than recommended doses (p<0.01) [4]. This significant difference highlights the therapeutic limitation of conservative dosing strategies and suggests that many patients with renal impairment may be undertreated when following standard guidelines.
The same study provided important safety data, revealing that only 1.6% of patients experienced cutaneous hypersensitivity reactions to this compound, and notably, none of these patients were taking higher than recommended doses [4]. This finding challenges the assumption that strict adherence to renal dosing guidelines necessarily prevents adverse drug reactions and suggests that factors beyond dose may contribute to this compound hypersensitivity. These results have led researchers to conclude that adherence to published this compound dosing guidelines leads to "suboptimal control of hyperuricemia" in patients with gout, necessitating a reevaluation of current dosing approaches [4].
Recent investigations have revealed a potential nephroprotective effect of this compound that may be dose-dependent. A large retrospective cohort study using Medicare claims data from 2006-2012 analyzed 30,022 this compound treatment episodes in elderly patients without pre-existing renal failure [5]. The study found that higher this compound doses were associated with a lower hazard ratio for incident renal failure, demonstrating a clear dose-response relationship [5]. This protective effect against renal decline was observed across different dose levels, suggesting that this compound may have benefits beyond urate lowering in patients with or at risk for renal impairment.
The potential renoprotective mechanism may involve reduction of uric acid-mediated endothelial dysfunction, oxidative stress, and intrarenal inflammation [5]. Experimental models have shown that this compound can improve renal hemodynamics and reduce oxygen-free radical damage following ischemia-reperfusion injury [3] [5]. These findings have prompted the initiation of a large federally funded randomized study to assess whether this compound can prevent renal function loss in patients with diabetes, potentially expanding its therapeutic role beyond gout management [5].
Table 2: Clinical Studies on this compound Dosing and Efficacy in Renal Impairment
| Study | Design | Population | Key Findings |
|---|---|---|---|
| Dalbeth et al. (2006) [4] | Observational | 250 patients with gout | Only 19% achieved target SUA with guideline-based dosing vs. 38.1% with higher doses |
| Singh et al. (2018) [5] | Retrospective cohort | 30,022 this compound treatment episodes in elderly | Higher this compound doses associated with lower hazard for incident renal failure |
| Stamp et al. (2007) [1] | Editorial review | Patients with gout and renal impairment | Advocates gradual dose escalation with careful benefit-risk assessment |
Objective: To evaluate the safety and efficacy of a structured this compound dose escalation protocol in patients with gout and moderate to severe renal impairment (CKD stages 3-4).
Inclusion Criteria: Adult patients (age 18-80 years) with diagnosed gout and CKD stage 3 (eGFR 30-59 mL/min/1.73m²) or stage 4 (eGFR 15-29 mL/min/1.73m²) with serum uric acid ≥7.0 mg/dL despite current urate-lowering therapy.
Exclusion Criteria: Patients with end-stage renal disease (CKD stage 5), history of this compound hypersensitivity, concurrent azathioprine or 6-mercaptopurine therapy, or severe hepatic impairment.
Study Design:
Monitoring Protocol:
Endpoint Assessment: Primary efficacy endpoint: proportion of patients achieving serum uric acid <6.0 mg/dL at 24 weeks. Primary safety endpoint: incidence of treatment-emergent adverse events, particularly cutaneous reactions and AHS.
Objective: To implement pre-treatment pharmacogenomic testing for HLA-B*58:01 allele to prevent this compound hypersensitivity syndrome in high-risk populations.
Background: The HLA-B*58:01 allele is strongly associated with risk of this compound hypersensitivity syndrome, particularly in Korean, Han Chinese, and Thai populations, with hazard ratios of several hundred [3].
Screening Protocol:
Cost-Effectiveness Analysis: Incorporate economic evaluation of screening program versus standard care without screening, including costs of testing, alternative medications, and management of hypersensitivity reactions.
This compound exerts its therapeutic effect through inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. The mechanism involves this compound being metabolized in the liver to its active metabolite, oxypurinol, which has a much longer half-life (approximately 15 hours versus 1-2 hours for this compound) and provides sustained xanthine oxidase inhibition [3]. Both this compound and oxypurinol are primarily eliminated by renal excretion, explaining their accumulation in patients with impaired kidney function [1] [3].
The inhibition of xanthine oxidase blocks the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing serum uric acid concentrations. This inhibition also leads to increased excretion of hypoxanthine and xanthine, which are more soluble than uric acid and less likely to form crystals [3]. Recent evidence suggests that this compound may have additional benefits beyond urate lowering, including antioxidant effects through reduction of oxygen-free radical formation and improvement in endothelial function [3] [5].
Figure 1: this compound Mechanism of Action and Metabolic Pathway. This compound and its active metabolite oxypurinol inhibit xanthine oxidase (XO), blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid. Both this compound and oxypurinol are renally excreted, leading to potential accumulation in patients with impaired renal function [3].
This compound hypersensitivity syndrome (AHS) represents a severe, T-cell-mediated immune reaction to oxypurinol, the primary metabolite of this compound [1] [3]. The pathogenesis involves delayed-type hypersensitivity with oxypurinol acting as a hapten that binds to cellular proteins, triggering an immune response. The highest risk occurs during the first few months of therapy, particularly with higher starting doses in patients with renal impairment [3].
Genetic factors play a crucial role in AHS susceptibility, with the HLA-B*58:01 allele demonstrating a strong association across multiple populations [3]. Additional risk factors include concurrent diuretic use (particularly thiazides), stage 3 or worse renal insufficiency, and certain ethnic backgrounds (Korean, Han Chinese, Thai) [3]. The clinical manifestations represent a spectrum including Stevens-Johnson syndrome, toxic epidermal necrolysis, vasculitis, hepatocellular injury, acute kidney injury, fever, leukocytosis, and eosinophilia [3].
Figure 2: Pathogenesis of this compound Hypersensitivity Syndrome (AHS). AHS results from a T-cell-mediated immune response to oxypurinol in genetically susceptible individuals, particularly those carrying the HLA-B58:01 allele. Multiple risk factors, including renal impairment and high starting doses, contribute to the development of this serious adverse drug reaction [1] [3].*
Effective management of this compound therapy in patients with renal impairment requires a comprehensive monitoring strategy that balances efficacy and safety concerns. Based on current evidence and guidelines, the following monitoring protocol is recommended:
Renal Function: Assess serum creatinine and calculate eGFR prior to initiation, every 2-5 weeks during dose titration, and every 3-6 months during maintenance therapy [3] [7]. More frequent monitoring may be necessary in patients with unstable renal function or during intercurrent illness.
Uric Acid Levels: Measure serum uric acid every 2-5 weeks during dose titration until target levels are achieved, then every 6 months during maintenance therapy [3]. Target serum uric acid is <6.0 mg/dL for all patients with gout and <5.0 mg/dL for those with tophaceous disease [3].
Safety Parameters: Complete blood count and liver function tests at baseline, then every 3-6 months during the first year, and annually thereafter [3]. Additional monitoring is required for patients taking concurrent coumarin anticoagulants (prothrombin time) [6].
Patient Education: Counsel patients about signs and symptoms of AHS (particularly skin rash, mucosal lesions, and fever) with instructions to discontinue this compound immediately and seek medical attention if these occur [3].
Initiation of this compound or dose escalation often precipitates acute gout flares due to mobilization of urate from tissue deposits [6] [3]. Prophylaxis with anti-inflammatory medications is recommended during the initial months of therapy:
Growing evidence from both randomized controlled trials and observational studies suggests that this compound may have renoprotective properties beyond its urate-lowering effects [5]. A meta-analysis of clinical trials indicated that urate-lowering therapy with this compound slowed the progression of renal function in patients with hyperuricemia [5]. Potential mechanisms include reduction of uric acid-induced endothelial dysfunction, decreased oxidative stress through xanthine oxidase inhibition, and attenuation of intrarenal inflammation [5].
The dose-response relationship observed in recent studies further supports the potential nephroprotective effect. In the Medicare claims study, higher this compound doses were associated with lower hazard ratios for incident renal failure: 0.79 (95% CI 0.73-0.85) for 100-199 mg/day, 0.71 (95% CI 0.64-0.79) for 200-299 mg/day, and 0.62 (95% CI 0.52-0.73) for ≥300 mg/day compared to doses <100 mg/day [5]. This dose-dependent protective effect was consistent across sensitivity analyses and suggests that the potential renal benefits of this compound may outweigh risks in carefully selected and monitored patients.
Despite advances in understanding this compound dosing in renal impairment, several important knowledge gaps remain:
Ongoing research, including a large federally funded randomized study examining whether this compound can prevent renal function loss in diabetes, will provide important insights into the potential expanding role of this compound in patients with renal impairment [5].
This compound dosing in patients with renal impairment remains a complex clinical challenge that requires careful individualization of therapy. While traditional guidelines recommend substantial dose reduction based on creatinine clearance, growing evidence suggests that this approach may lead to suboptimal urate control in many patients [4]. A strategy of gradual dose escalation with careful monitoring enables optimization of urate-lowering efficacy while minimizing toxicity risk [1] [3]. Emerging evidence on the potential nephroprotective effects of this compound, particularly with higher doses, suggests possible additional benefits beyond gout management in patients with renal impairment [5].
Incorporation of pharmacogenomic testing for HLA-B*58:01 in high-risk populations, appropriate gout flare prophylaxis, and vigilant monitoring for adverse effects are essential components of safe this compound management in this vulnerable patient population [3]. Future research focusing on optimal dosing protocols in advanced CKD, comparative effectiveness with alternative urate-lowering agents, and clarification of this compound's potential renoprotective mechanisms will further guide clinical practice in the management of hyperuricemia in patients with renal impairment.
This compound, a potent xanthine oxidase (XO) inhibitor widely used for gout management, has emerged as a promising candidate with significant anti-nociceptive properties in diverse experimental pain models. Beyond its conventional uric acid-lowering effects, this compound exhibits analgesic potential through multiple mechanisms, primarily via modulation of the purinergic signaling system [1]. Research demonstrates that this compound administration increases central nervous system levels of adenosine, a potent endogenous neuromodulator with recognized anti-nociceptive effects, through inhibition of purine degradation pathways [2] [3]. This application note provides a comprehensive technical resource summarizing quantitative data, experimental protocols, and mechanistic insights supporting this compound's application in pain research, equipping researchers with practical methodologies for investigating its anti-nociceptive properties.
The dual mechanism of this compound—combining xanthine oxidase inhibition with adenosine-mediated analgesia—makes it particularly interesting for chronic pain conditions where reactive oxygen species (ROS) and neuroinflammation contribute to pathology [1] [4]. Compelling evidence indicates that this compound's therapeutic potential extends beyond acute pain to include neuropathic pain states, with demonstrated efficacy in models of chronic constriction injury (CCI) and diabetic neuropathy [4] [5]. This document synthesizes the most current preclinical data and provides standardized protocols to facilitate further investigation into this compound's novel applications in pain management.
The predominant mechanism underlying this compound's anti-nociceptive effects involves adenosine accumulation following xanthine oxidase inhibition. This compound blocks the conversion of hypoxanthine to xanthine and subsequently to uric acid, leading to increased substrate availability for adenosine production via metabolic salvage pathways [1] [2]. The resulting elevation in extracellular adenosine levels activates adenosine A1 receptors specifically, producing anti-nociceptive effects at peripheral, spinal, and supraspinal sites [2] [3]. This mechanism is firmly supported by experimental evidence demonstrating that selective A1 receptor antagonists (DPCPX), but not A2A antagonists (SCH58261), completely reverse this compound-induced analgesia across multiple pain models [2] [3].
A complementary mechanism involves this compound's reduction of pro-nociceptive reactive oxygen species generated by xanthine oxidase activity [1]. This pathway is particularly relevant in chronic pain conditions characterized by oxidative stress, including diabetic neuropathy and neuroinflammatory states [4] [5]. Additionally, in neuropathic pain models, this compound demonstrates anti-inflammatory effects by modulating microglial activation and reducing expression of pro-inflammatory cytokines such as TNF-α [4] [5]. The drug also influences apoptotic regulation in the spinal cord, normalizing expression of bax/bcl2 ratios and caspase 3 in nerve-injured animals [4] [5].
Figure 1: This compound's dual-pathway mechanism for anti-nociception. The diagram illustrates how this compound inhibits xanthine oxidase (XO), leading to both adenosine accumulation through the purine salvage pathway and reduction of pro-nociceptive reactive oxygen species (ROS). These parallel mechanisms converge to produce anti-nociceptive effects, primarily through adenosine A1 receptor activation.
Table 1: Summary of this compound Efficacy Across Experimental Pain Models
| Pain Model | Species | Effective Doses | Efficacy Outcomes | Mechanistic Evidence | Source |
|---|---|---|---|---|---|
| Capsaicin-induced (chemical) | Mice | 10-400 mg/kg (i.p.) | Dose-dependent inhibition of licking behavior | Reversed by A1 antagonists (DPCPX) | [2] [3] |
| Glutamate-induced (chemical) | Mice | 10-400 mg/kg (i.p.) | Dose-dependent inhibition of licking behavior | Reversed by A1 antagonists (DPCPX) | [2] [3] |
| Tail-flick (thermal) | Mice | 10-400 mg/kg (i.p.) | Increased latency to response | Reversed by A1 antagonists | [2] [3] |
| Hot-plate (thermal) | Mice | 10-400 mg/kg (i.p.) | Increased latency to response | Reversed by A1 antagonists | [2] [3] |
| Acetic acid writhing (chemical) | Mice | 100 mg/kg (i.p.) | Inhibition of writhes | Comparable to aspirin | [6] |
| Chronic Constriction Injury (neuropathic) | Rats | 90 mg/kg (i.p.) for 14 days | Attenuated mechanical & cold allodynia, thermal hyperalgesia | Reduced iNOS, Iba1, TNF-α, caspase 3 | [4] [5] |
| Diabetic neuropathy | Rats | 50 mg/kg/day for 4 weeks | Improved nerve & vascular function | Reduced oxidative stress | [1] |
Table 2: this compound Specificity and Receptor Involvement
| Experimental Manipulation | Effect on this compound Anti-nociception | Interpretation | Source |
|---|---|---|---|
| DPCPX (A1 antagonist) | Complete reversal | A1 receptor dependence | [2] [4] [3] |
| SCH58261 (A2A antagonist) | No effect | A2A receptor non-involvement | [2] [3] |
| Caffeine (non-selective antagonist) | Complete reversal | Adenergic receptor dependence | [2] [3] |
| Naloxone (opioid antagonist) | No effect | Opioid system non-involvement | [2] [3] |
| Theophylline (non-selective adenergic antagonist) | Reversal in neuropathic pain | Adenosine receptor dependence in neuropathy | [4] [5] |
The quantitative data summarized in Tables 1 and 2 demonstrate this compound's dose-dependent efficacy across diverse pain modalities, with consistent evidence supporting an A1 adenosine receptor-mediated mechanism. Notably, the efficacy in neuropathic pain models suggests particular promise for conditions that are often refractory to conventional analgesics [4] [5]. The lack of opioid system involvement indicates that this compound represents a novel analgesic class with potentially lower abuse liability compared to opioids [2] [3].
Figure 2: Experimental workflow for neuropathic pain assessment. The diagram outlines the timeline and key procedures for evaluating this compound in the chronic constriction injury model, including surgical preparation, behavioral testing schedule, antagonist mechanistic studies, terminal molecular analysis.
The experimental data and protocols presented support several promising research applications for this compound in pain pharmacology:
Future research directions should include chronic pain models beyond neuropathy, combination studies with established analgesics, and investigation of sex-dependent effects which remain understudied in current literature. Additionally, the comparison between this compound and newer xanthine oxidase inhibitors like febuxostat may reveal interesting pharmacological differences [1] [6].
This compound demonstrates consistent anti-nociceptive efficacy across diverse preclinical pain models through primarily adenosine A1 receptor-mediated mechanisms. The comprehensive protocols provided herein enable researchers to reliably investigate this compound's analgesic properties and contribute to the growing understanding of purinergic signaling in pain modulation. With its established safety profile and novel mechanism of action, this compound represents both a valuable research tool and a promising candidate for drug repurposing in difficult-to-treat pain conditions, particularly neuropathic pain states where current treatments remain inadequate.
The efficacy of allopurinol has been documented in several organ-specific I/R injury models. The table below summarizes quantitative findings from recent preclinical studies.
| Organ/Tissue | Animal Model | This compound Dose & Route | Key Quantitative Findings | Primary Outcome Measures |
|---|---|---|---|---|
| Heart | Rat, Myocardial I/R [1] | 50 mg/kg, Intraperitoneal (pre- or post-ischemia) | ↓ Infarct size, ↓ Cardiac CK release, ↓ Cardiomyocyte apoptosis [1] | Infarct size, Serum CK, Apoptosis (TUNEL), Western Blot |
| Bladder | Rat, Bladder I/R [2] | 50 mg/kg, Intraperitoneal (twice weekly for 2 weeks) | ↓ XO activity in plasma & tissue, ↓ Lipid peroxidation (MDA), Improved contractile response [2] | XO activity, MDA levels, In vitro contractility |
| Intestine | Rabbit, Small Intestine I/R [3] | 30 mg/kg, Intravenous (various timings) | ↓ Mucosal damage score, ↓ Tissue MDA levels [3] | Histological grade, MDA concentration, SOD, Neopterin |
| Systemic | Rat, Lower Limb I/R [4] | 100 mg/kg, Oral gavage (pre-ischemia) | ↓ AST, ALT, and Lactate levels; Reduced mesentery injury [4] | Serum Enzymes (AST, ALT), Lactate, Histology |
Here are detailed methodologies for two common animal models of I/R injury, as described in the search results.
This protocol evaluates the cardioprotective effects of this compound.
This protocol is designed to investigate the optimal timing of this compound administration.
This compound primarily protects against I/R injury by inhibiting xanthine oxidase (XO), a key enzymatic source of reactive oxygen species (ROS) during reperfusion [2] [1] [5]. The diagram below illustrates the core mechanism.
The molecular pathways through which XO/ROS inhibition confers protection involve:
Accurate diagnosis is the first critical step. The international Registry of Severe Cutaneous Adverse Reactions (RegiSCAR) scoring system is the most widely used tool. A score of 2-3 indicates a "possible" case, 4-5 a "probable" case, and >5 a "definite" case [1].
Table 1: RegiSCAR Diagnostic Criteria for DRESS Syndrome [2] [1] [3]
| Clinical Feature | Assessment Criteria | Score |
|---|---|---|
| Acute Skin Rash | Suggestive of DRESS (morbilliform, exfoliative) | +2 |
| Other skin rash | +1 | |
| Fever | >38°C (100.4°F) | +1 |
| Lymphadenopathy | Present in at least two sites | +1 |
| Organ Involvement | One organ with biopsy evidence | +2 |
| One organ without biopsy | +1 | |
| Blood Count Abnormalities | (Score based on the highest applicable finding) | |
| • Eosinophilia | >1.5x10⁹/L (or >20% if leukocytes <4.0x10⁹/L) | +2 |
| • Atypical lymphocytes | Present | +1 |
| Resolution Time | Illness duration >15 days after drug stop | +1 |
| Exclusion of Other Causes | Three other potential causes ruled out | -2 |
| One other potential cause ruled out | -1 | |
| No other cause ruled out | 0 |
The Japanese SCAR (J-SCAR) group uses a different set of criteria, where the presence of at least 5 out of 7 clinical findings confirms an "atypical" DIHS diagnosis, and all 7 indicate "typical" DIHS [4]. A key differentiator is the inclusion of HHV-6 reactivation in the Japanese criteria [5] [4].
This compound-induced DRESS is a complex, delayed T-cell-mediated reaction (Type IVb hypersensitivity) [5]. The mechanism involves a multifaceted interplay of genetic, immunological, and viral factors.
Table 2: Key Pathophysiological Mechanisms in DRESS [2] [6] [7]
| Mechanism | Description | Key Example in this compound DRESS |
|---|---|---|
| Genetic Susceptibility (HLA) | Specific HLA alleles present drug antigens to T-cell receptors, triggering an immune response. | HLA-B*58:01 allele is a strong genetic marker, especially in Han Chinese and other Asian populations [2] [5] [4]. |
| Altered Drug Metabolism | Defects in drug detoxification pathways lead to accumulation of reactive metabolites causing cellular toxicity. | Oxypurinol, this compound's active metabolite, may act as a hapten, modifying self-proteins and making them immunogenic [2]. |
| Viral Reactivation | Herpesvirus reactivation (HHV-6, EBV, CMV) contributes to symptoms, relapses, and complications. | HHV-6 reactivation occurs in many cases and is linked to symptom flares and more severe disease [8] [7] [4]. |
| T-cell & Cytokine Response | Activated T-cells produce cytokines (IL-4, IL-5, IL-13, IFN-γ) leading to eosinophilia and tissue inflammation. | A massive release of cytokines ("cytokine storm") and cytotoxic T-cells cause direct organ damage [5]. |
The following diagram illustrates the core immune and viral interactions in DRESS pathogenesis:
The cornerstone of management is immediate and permanent discontinuation of the culprit drug, this compound, and all chemically related medications [9] [4]. Systemic corticosteroids are the first-line treatment for moderate to severe cases with significant organ involvement.
Table 3: Management Strategies for this compound-Induced DRESS [9] [2] [4]
| Intervention | Application & Protocol | Notes for Researchers |
|---|---|---|
| Drug Cessation | Immediate withdrawal of this compound. | Document the timeline from cessation to symptom improvement. Note potential cross-reactivity. |
| Systemic Corticosteroids | Prednisone (or equivalent) 0.5-1 mg/kg/day. Taper very slowly over 6-8 weeks. | Slow tapering is critical to prevent relapse [9]. Relapse rates upon rapid withdrawal are a key clinical endpoint. |
| Steroid-Sparing Agents | Used for refractory cases, steroid intolerance, or complications. | |
| • Cyclosporine | 3-5 mg/kg/day. | Effective in interrupting T-cell activation. Monitor for renal toxicity and hypertension [9] [2]. |
| • Mycophenolate Mofetil | 1-1.5 g twice daily. | Consider as an alternative steroid-sparing agent [4]. |
| • IV Immunoglobulin (IVIG) | 2 g/kg over 2-5 days. | May be used for severe, corticosteroid-resistant cases [9] [4]. |
| Supportive Care | Fluid/electrolyte management, antipyretics, topical emollients/steroids for skin. | Essential for all patients. Expert nursing care for exfoliative dermatitis is required [9]. |
| Viral Monitoring & Treatment | Serial PCR for CMV, HHV-6, EBV. Anti-viral (e.g., ganciclovir) for CMV disease. | Viral reactivation is linked to late complications and autoimmune sequelae [8] [4]. |
For drug development professionals, understanding the tools to study DRESS is crucial.
1. In Vitro Diagnostic Confirmation
2. Genetic Screening for Risk Mitigation Pre-prescription screening for HLA-B*58:01 in populations with a high prevalence of this allele (e.g., Han Chinese, Thai, Korean) is a highly effective strategy to prevent this compound-induced DRESS [2] [5]. This is a prime example of pharmacogenomics in clinical practice.
3. Monitoring Viral Reactivation Serial monitoring for herpesvirus reactivation via quantitative PCR is recommended, particularly for CMV and HHV-6. This is critical for understanding disease progression and managing late complications (iDACs and aDACs) [8] [4].
Q1: What is the typical latency period for this compound-induced DRESS, and why is it important for causality assessment? The onset of symptoms is typically delayed, occurring 2 to 8 weeks after initiating this compound [9] [7]. This prolonged latency period is a hallmark of DRESS and must be carefully considered when reviewing a patient's medication history, as it may lead to the omission of this compound as a potential culprit.
Q2: Are there specific risk factors that increase the likelihood of this compound-induced DRESS? Yes. The risk is influenced by HLA-B*58:01 genotype, renal impairment (which reduces oxypurinol clearance), and the concomitant use of diuretics, particularly thiazides [9].
Q3: What are the most critical long-term sequelae after an episode of DRESS? Patients recovering from DRESS are at risk for developing autoimmune diseases months to years later (aDACs). Common sequelae include autoimmune thyroiditis, type 1 diabetes, and systemic lupus erythematosus (SLE). Therefore, long-term follow-up is strongly recommended [8] [4].
Q4: How can researchers differentiate DRESS from other severe cutaneous adverse reactions (SCARs) like SJS/TEN? Key differentiators are summarized in the table below.
Table 4: Differential Diagnosis of DRESS vs. SJS/TEN [6] [4]
| Feature | DRESS / DIHS | SJS / TEN |
|---|---|---|
| Latency Period | Long (2-8 weeks) | Short (1-4 weeks) |
| Prominent Systemic Features | High fever, facial edema, lymphadenopathy | Often present but less dominant |
| Mucosal Involvement | Mild or absent (25% have involvement) | Severe and characteristic (>/= 2 sites) |
| Typical Skin Lesions | Morbilliform, exfoliative erythroderma | Widespread blisters, epidermal detachment |
| Key Lab Findings | Eosinophilia, atypical lymphocytosis | Less characteristic |
| Internal Organ Involvement | Very common (hepatitis, nephritis, etc.) | Less common, often due to sepsis |
| Viral Reactivation | Common (HHV-6, CMV) | Not a typical feature |
| Mortality Rate | ~8-10% [9] [2] | 10-50% (depending on extent) |
The concomitant use of allopurinol with azathioprine or 6-mercaptopurine (6-MP) can lead to life-threatening bone marrow suppression, but it can also be deliberately exploited to correct unfavorable drug metabolism [1] [2] [3]. The core of this interaction lies in the inhibition of key metabolic enzymes.
Azathioprine is a prodrug that is rapidly converted to its active form, 6-MP [1] [4]. 6-MP is then metabolized through three competing pathways:
This compound and its primary metabolite, oxipurinol, are potent xanthine oxidase inhibitors [1]. By blocking this primary inactivation route, this compound shunts a greater proportion of 6-MP through the HGPRT pathway, significantly increasing the levels of the cytotoxic 6-TGN metabolites. It may also indirectly inhibit TPMT, further reducing the production of hepatotoxic 6-MMP metabolites [1] [5] [6].
The following diagram illustrates these metabolic pathways and the site of this compound's action.
The strategic addition of this compound, combined with a reduction of the thiopurine dose, can drastically alter metabolite profiles. The table below summarizes key quantitative changes observed in clinical studies.
| Parameter | Before this compound Addition | After this compound Addition | Significance & Context |
|---|---|---|---|
| 6-TGN (pmol/8×10⁸ RBC) | 162 [6] | 332 [6] | Increase in active metabolite; indicates enhanced immunosuppressive/cytotoxic effect [6]. |
| 280 nmol/mmol Hb [7] | 440 nmol/mmol Hb [7] | ||
| 6-MMP (pmol/8×10⁸ RBC) | 11,643 [6] | 221 [6] | Drastic reduction in hepatotoxic metabolite [6]. |
| 9,481 nmol/mmol Hb [7] | 2,791 nmol/mmol Hb [7] | ||
| 6-MMP:6-TGN Ratio | 63 [6] | 1 [6] | Correction of skewed metabolism; a ratio >20 is considered unfavorable [6]. |
| ALT (Liver Enzyme) | — | ~50% reduction [7] | Indicator of mitigated hepatotoxicity [7]. |
| Thiopurine Dose | 100% (Baseline) | 17-50% of original dose [6] | Mandatory reduction to prevent severe myelosuppression [6] [2]. |
For researchers designing clinical protocols, the following steps are critical for safe co-administration.
In experimental and clinical settings, this interaction is intentionally utilized for specific purposes.
Q1: What is the primary biochemical mechanism behind this interaction? A1: this compound inhibits the enzyme xanthine oxidase (XO). XO is responsible for the oxidation and inactivation of 6-MP. When XO is blocked, the metabolism of 6-MP is shunted away from inactivation and towards the HGPRT pathway, leading to a marked increase in the active and cytotoxic 6-thioguanine nucleotides (6-TGN) [1] [5].
Q2: If a patient develops pancytopenia on this combination, what are the first steps? A2: Immediately discontinue both this compound and the thiopurine (azathioprine/6-MP). Provide supportive care, which may include transfusions for anemia or thrombocytopenia, and infection surveillance for neutropenia. Recovery can be slow, taking weeks to months [3].
Q3: Does this interaction occur with intravenous 6-MP? A3: Available data suggests that the significant interaction requiring dose reduction is primarily associated with oral administration of 6-MP and azathioprine. The interaction may not be as clinically significant with intravenous 6-MP, but caution is still advised [8].
Q4: Can febuxostat be used as a substitute for this compound in this context? A4: It is assumed that febuxostat would cause the same drug interaction, as it is also a potent inhibitor of xanthine oxidase. The same precautions and dose reductions for concomitant thiopurines would therefore apply [1].
The table below summarizes the core principles and evidence behind the two main dosing strategies.
| Dosing Principle | Traditional / Renally-Adjusted Approach | Contemporary / Target-Driven Approach |
|---|---|---|
| Core Philosophy | Reduce maintenance dose to prevent drug accumulation and toxicity. [1] | Start low, but gradually increase maintenance dose to achieve serum urate target, even in CKD. [2] |
| Therapeutic Goal | Avoidance of adverse events, particularly Allopurinol Hypersensitivity Syndrome (AHS). | Effective disease management by reaching target serum uric acid (<6 mg/dL or <5 mg/dL for tophaceous gout). [3] [2] |
| Evidence Base | Older safety data and manufacturer guidelines. [4] [1] | Recent clinical trials and expert consensus stating that restricting maintenance doses leads to inadequate hyperuricemia control. [2] |
| Typical Starting Dose in CKD | 50 mg daily (eGFR 15-29 mL/min) to 100 mg daily (eGFR 30-59 mL/min). [4] | Maximum starting dose of 100 mg daily (50 mg daily for CKD stage 3+). [2] |
| Maintenance Dose in CKD | Capped according to creatinine clearance (e.g., 100-200 mg/day). [1] | Gradually increased above renal function-based limits if needed and tolerated to reach urate target. [2] |
| Risk Focus | AHS risk is linked to both renal impairment and this compound dose. | AHS risk is primarily associated with the starting dose, not the titrated maintenance dose. [2] |
For your research and development work, the following evidence and methodological considerations are crucial.
This protocol models modern clinical trials for titrating this compound in patients with CKD.
The following diagram illustrates the biochemical pathway of purine metabolism and the specific point of this compound inhibition, which is fundamental to understanding its pharmacology.
The field of this compound dosing in CKD is evolving from a rigid, renal-function-based model to a flexible, efficacy-driven approach.
Oxypurinol is the major determinant of allopurinol's hypouricemic effect. Measuring its concentration is clinically useful for several reasons [1]:
The following table summarizes two validated methods for quantifying this compound and oxypurinol in biological samples.
| Characteristic | HPLC-UV Method for Serum [2] | LC-MS/MS Method for Urine [3] |
|---|---|---|
| Analyte | This compound & Oxypurinol | Oxypurinol |
| Sample Matrix | Human Serum | Human Urine |
| Sample Volume | Not Specified | 50 µL |
| Sample Preparation | Protein precipitation; dichloromethane washing step | Dilution with organic solvent (ACN/MeOH/water), centrifugation |
| Internal Standard | Aciclovir | 8-methylxanthine |
| Separation Column | Reverse Phase | Atlantis HILIC Silica |
| Detection Method | UV at 254 nm | Tandem Mass Spectrometry (Negative ESI) |
| Run Time | ~12.3 min (this compound), ~9.9 min (Oxipurinol) | 6.0 minutes |
| Linear Range | this compound: 0.5-10 mg/L Oxipurinol: 1-40 mg/L | 10-200 mg/L | | Accuracy | Within 5% | 96.1% - 104% | | Precision (CV) | <15% | <11.2% |
The following diagram outlines the complete workflow for oxypurinol therapeutic drug monitoring, from pre-analytical planning to clinical interpretation.
An audit of a real-world TDM service revealed frequent pre-analytical errors that compromise result interpretation [1]. The table below lists these issues and their solutions.
| Problem | Root Cause | Solution & Prevention |
|---|---|---|
| Uninterpretable Oxypurinol Level | Blood sampled outside the 6-9 hour post-dose window [1]. | Standardize protocols: collect trough samples 6-9 hours after the last this compound dose [1]. |
| Missing Clinical Context | Request form lacks dose timing, daily dose, and concomitant drug info [1]. | Use a standardized request form mandating dose, time of last dose, and sample collection time [1]. |
| Incomplete Data for Interpretation | Plasma urate and/or creatinine not requested with oxypurinol [1]. | Bundle test requests: always order concomitant plasma urate and creatinine with oxypurinol levels [1]. |
| Large Inter-Patient Variability | Factors like renal impairment drastically alter oxypurinol clearance [4] [5]. | Always consider renal function. Use validated assays and interpret results alongside clinical context [2] [3]. |
Q1: What is the therapeutic range for oxypurinol, and how is it defined? A1: The putative therapeutic range for oxypurinol is 5-15 mg/L. This range is typically established based on blood samples drawn at trough concentration, 6-9 hours post-dosing [1].
Q2: Why is it critical to record the time of the last dose and the blood sample? A2: Oxypurinol concentrations fluctuate throughout the dosing interval. Without accurate timing, a result cannot be reliably compared against the therapeutic range, rendering it uninterpretable for clinical decision-making [1].
Q3: What are the major risk factors for this compound hypersensitivity syndrome (AHS)? A3: Key risk factors include renal impairment (stage 3 or higher) and certain genetic predispositions (e.g., the HLA-B*58:01 allele), particularly in patients of Han Chinese, Korean, or Thai descent. Using a lower starting dose (≤100 mg/day) in all patients and pharmacogenomic screening for high-risk populations can mitigate this risk [4].
The term "this compound failure" is not a single entity but can be broken down into three distinct clinical scenarios [1]:
| Category of Failure | Description |
|---|---|
| Failure to Achieve Target Serum Urate (SU) | Failure to reach and maintain a serum urate level below 6 mg/dL (0.36 mmol/L), which is the recommended treatment target for most gout patients [2] [3]. |
| Failure to Control Clinical Symptoms | Continued gout flares, presence of tophi, or development of chronic gouty arthritis despite this compound prescription [1]. |
| Adverse Drug Reaction | Occurrence of side effects, ranging from mild intolerance to severe this compound hypersensitivity syndrome (AHS), requiring cessation of therapy [1]. |
The following workflow and detailed explanations outline a systematic approach to identifying the cause of treatment failure.
When a patient's serum urate remains above 6 mg/dL, the following factors must be examined:
Verify Medication Source and Adherence: Poor adherence is a major cause of treatment failure [1] [4] [5]. One study found only 17% of patients were fully adherent with this compound [5]. Directly ask patients about their medication-taking behavior. In research settings, a low steady-state plasma oxypurinol concentration can objectively indicate poor adherence [1] [5].
Evaluate this compound Dosing: Under-dosing is perhaps the most common correctable cause of failure.
Consider Partial this compound Resistance: In a minority of adherent patients receiving adequate doses (>400-600 mg/day), a partial resistance may be observed. Potential mechanisms for researchers to investigate include [1] [5]:
If the serum urate is on target but the patient continues to have flares:
For researchers designing studies or clinicians seeking to deepen their investigation, the following protocols are relevant.
Objective: To safely achieve target serum urate (<6 mg/dL) in gout patients.
Objective: To identify mechanisms for inadequate urate-lowering in adherent patients on high-dose this compound.
| Aspect | Details |
|---|---|
| Reported Incidence | Very low; considered a rare adverse event [1]. |
| Clinical Presentation | Typically an axonal, "dying-back" sensorimotor polyneuropathy; symptoms may include numbness, tingling, pain, or weakness in hands and feet [1] [2] [3]. |
| Primary Clinical Management | Discontinuation of allopurinol is the central management step [1]. |
| Reported Outcome | Symptoms and nerve conduction velocities may improve after drug withdrawal [1] [2]. |
The available evidence suggests that this compound-induced peripheral neuropathy (PN) is a rare but important area for pharmacovigilance.
For research and clinical monitoring purposes, the following logic can guide the assessment of a suspected case. The core action is to consider drug discontinuation and monitor for improvement.
In clinical settings, bone marrow suppression is a recognized but rare side effect of allopurinol. The table below summarizes key clinical information from the search results.
| Aspect | Description |
|---|---|
| Known Risk | This compound can lower the number of some types of blood cells [1]. |
| Clinical Consequences | Increased risk of bleeding and infections [1]. |
| Clinical Monitoring | Recommended to check the patient's progress with regular blood tests [1]. |
| At-Risk Populations | Patients with pre-existing bone marrow problems; use with caution [1]. |
| Drug Interaction Alert | Concurrent use with azathioprine or cyclophosphamide increases the risk of bone marrow suppression [2]. |
The search results lack detailed experimental data, but they highlight critical areas for researchers to investigate:
For clinical safety monitoring, the following workflow outlines the key steps and decision points. This can serve as a basis for designing preclinical safety studies.
For comprehensive safety assessment, be aware of these specific risk factors and drug interactions mentioned in the literature.
| Category | Specific Item / Condition | Clinical / Research Implication |
|---|---|---|
| Drug Interactions | Azathioprine / Mercaptopurine | Increased toxicity of these drugs; combination is often not recommended [3] [1] [2]. |
| Cyclophosphamide | Greater tendency for bone marrow suppression when used concurrently [2]. | |
| Trimethoprim-sulfa | May lead to decreased platelet count [2]. | |
| Patient Conditions | Pre-existing Bone Marrow Problems | Use with extreme caution; may exacerbate condition [1]. |
| Chronic Kidney Disease | Slower drug clearance; requires dose reduction and closer monitoring [3] [1]. | |
| Concurrent Serious Illness (e.g., Cancer) | May increase vulnerability to side effects [1]. |
To obtain the technical data required for your troubleshooting guide, I suggest:
| Strategy | Rationale & Protocol | Key Considerations |
|---|---|---|
| Administer with Food | Taking after meals reduces direct gastric mucosa contact and irritation [1] [2]. Standard protocol can be adjusted to dose subjects post-feeding. | Simple, first-line approach; may affect drug absorption kinetics, which should be monitored [1]. |
| Divide Daily Dose | Single large doses can irritate GI tract [2]. If daily dose exceeds 300 mg, split into multiple, smaller administrations (e.g., 100 mg TID instead of 300 mg QD) [2]. | Maintains total daily exposure; more frequent dosing may not be feasible in all animal models. |
| Ensure Adequate Hydration | Co-administer with ample fluids to help prevent drug crystal formation in kidneys and GI tract, reducing local irritation [1]. | Critical for animal welfare and data quality; hydration status can influence pharmacokinetics. |
If these strategies do not resolve the intolerance, evaluating alternative agents may be necessary. The following options are categorized by their mechanism of action.
| Agent (Drug Class) | Mechanism of Action | Key Advantages & Dosing Notes | Important Precautions & Contraindications |
|---|---|---|---|
| Febuxostat (XOI) | Inhibits xanthine oxidase, same target as this compound [3]. | Effective for subjects intolerant to this compound [3]. Typical animal model starting dose: 40 mg/day [3]. | Not for use with azathioprine or 6-mercaptopurine [3]. |
| Probenecid (Uricosuric) | Increases renal uric acid excretion [4]. | Can be used alone or combined with XOIs [4]. | Avoid in subjects with history of kidney stones; may not be suitable with significant renal impairment [4]. |
In specific research contexts, such as oncology studies involving 6-mercaptopurine (6-MP), this compound is intentionally used to deliberately alter the drug's metabolic pathway.
This shift in metabolism is a powerful research tool but carries significant risks. Concomitant administration of this compound and 6-MP without a substantial (typically 50-75%) pre-emptive reduction in the 6-MP dose can lead to severe, life-threatening myelosuppression [5].
| Study / Analysis Name | Type of Study | Key Findings (Febuxostat vs. Allopurinol) | Notes & Patient Population |
|---|---|---|---|
| CARES Trial (2018) [1] | Randomized Controlled Trial | ↑ Higher CV & all-cause mortality [1] | Led to FDA warning; patients with pre-existing CV disease [1]. |
| FAST Trial (2020) [1] | Randomized Controlled Trial | → Non-inferior for composite CV events & mortality [1] | Contradicted CARES findings; supported Febuxostat's CV safety [1]. |
| Wang et al. Meta-Analysis (2021) [2] | Systematic Review & Meta-Analysis | → No difference in major CV events (OR 1.01) [2] | Noted high heterogeneity among included studies [2]. |
| Huang et al. Study (2024) [3] | Retrospective Cohort | ↑ Higher risk of HF hospitalization & CV interventions [3] | Focused on high-risk patients with Diabetes and Chronic Kidney Disease [3]. |
| 2025 Taiwanese Nationwide Study [4] [5] | Retrospective Cohort | ↓ Lower risk of primary CV composite outcome (HR 0.93) [4] [5] | Large, long-term study; difference driven by lower ischemic stroke risk [4] [5]. |
| 2025 Dutch Study (this compound Focus) [6] | Pharmaco-epidemiological | ↑ Increased CV risk in first 30-90 days after initiation [6] | Risk was dose-dependent and attenuated by concomitant colchicine use [6]. |
The conflicting evidence often arises from differences in how the studies were conducted and the patients involved.
Recent evidence highlights that the initial management of gout, rather than the choice of urate-lowering therapy itself, can be a critical factor in cardiovascular risk.
The following diagram illustrates the key finding from a 2025 Dutch study regarding this compound initiation risk and the protective effect of colchicine.
This finding is supported by a 2025 UK real-world study, which reported that the risk of major adverse cardiovascular events (MACE) was similar to baseline when prophylaxis was used with either febuxostat or this compound. Without prophylaxis, the risk was significantly elevated for both drugs [1].
For researchers and drug development professionals, the current evidence suggests:
| Drug & Dosage | Efficacy in Achieving sUA ≤6 mg/dL | Comparative Safety (Adverse Events) | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Allopurinol (200/300 mg) | Moderate | Favorable | Most effective dosage for reducing gout flares [1]. A first-line therapy, but often under-dosed; effective in 95% of patients with correct dose escalation [2]. | Lowest incidence of cardiovascular and renal abnormalities among ULTs [1]. Considered a safe option with a slightly better safety profile than other ULTs [3]. |
| Febuxostat (>80 mg) | High | Comparable | Most effective at lowering sUA levels [1] [4] [5]. Febuxostat 120 mg markedly reduces sUA vs. This compound [1]. | Incidence of Adverse Events (AEs) rises with increasing doses [1]. The risk of any-grade AEs may be lower than this compound, with no significant difference in serious AEs [4]. |
| Febuxostat (40-80 mg) | Moderate to High | Comparable | More effective than this compound 200/300 mg in reducing sUA [1]. Significantly increases number of patients achieving sUA target [4]. | |
| Benzbromarone | Moderate (Dose dependent) | Less Favorable | Less effective at reducing sUA than febuxostat [1]. | Higher discontinuation rate than this compound in some studies [3]. Associated with serious hepatotoxicity [5]. |
The data in the summary table is primarily derived from systematic reviews and network meta-analyses (NMAs) of randomized controlled trials (RCTs). Here are the methodologies commonly employed in these studies.
This compound and febuxostat are both xanthine oxidase inhibitors but have distinct pharmacological properties, as shown in the diagram below.
Diagram: Mechanism of Xanthine Oxidase Inhibition. This compound and febuxostat inhibit the enzyme xanthine oxidase, which is responsible for converting hypoxanthine to xanthine and xanthine to uric acid. This compound is metabolized to its active form, oxypurinol, which is a long-lasting inhibitor [6] [7].
A significant challenge in practice is "this compound failure," which can be categorized as follows [2]:
A key strategy to prevent AHS is pharmacogenomic testing. The HLA-B*58:01 allele is a known genetic risk factor. The American College of Rheumatology recommends screening for this allele before initiation in high-risk populations (e.g., individuals of Korean, Han Chinese, and Thai descent) [6]. Recent research has identified a new gene, HLA-A*34:02, which, when combined with HLA-B*58:01, could explain over 80% of the severe skin reaction risks in U.S. patients [8].
| Study / Analysis | Design & Population | Intervention & Comparator | Key Cardiovascular Outcome Findings |
|---|
| ALL-HEART Trial [1] | - RCT; 5,721 patients with ischemic heart disease (IHD), no gout
For researchers designing future trials, the methodologies of these studies provide a robust foundation.
ALL-HEART Trial Protocol [1]
ALL-VASCOR Trial Protocol [2]
The following diagram illustrates the hypothesized pathway through which this compound may influence cardiovascular health and the key research questions being investigated.
Current evidence points to several critical factors that may influence study outcomes:
The following table synthesizes key performance metrics for allopurinol and probenecid, drawing data from randomized controlled trials (RCTs) and network meta-analyses [1] [2] [3].
| Metric | This compound | Probenecid | Notes & Context |
|---|---|---|---|
| Efficacy: Achieving sUA Target | 24% (at 300 mg/day, 2 months) [1] | 33-65% (as monotherapy, 2 g/day) [1] [2] | sUA target defined as ≤0.30 mmol/L (5.0 mg/dL) [1] or <0.36 mmol/L [2]. |
| Efficacy: sUA Reduction | ~35% mean reduction [1] | ~50% mean reduction [1] | From baseline after 2 months of therapy [1]. |
| Comparative Efficacy (OR) | Reference | No significant difference [3] | Network meta-analysis shows no significant difference vs. This compound for failure to reach target [3]. |
| Tolerability: Adverse Events (OR) | Reference | No significant difference [3] | Network meta-analysis shows no significant difference vs. This compound for any adverse events [3]. |
| Common Side Effects | Severe cutaneous adverse reactions (SCARs), gastrointestinal issues [3] [4] | GI irritation, rash, kidney stone formation [5] | HLA-B*5801 allele screening recommended for certain populations before this compound use [4]. |
| Cardiovascular Safety (HR) | Reference | 0.80 (Composite MI/Stroke) [6] | Large cohort study in elderly; associated with lower risk of MI, stroke, and all-cause death vs. This compound [6]. |
Understanding the experimental designs behind the data is crucial for critical appraisal. Below are the methodologies of two pivotal studies.
The fundamental difference between the two drugs lies in their mechanisms for lowering serum urate, which directly influences their clinical application.
The pharmacological distinction leads to a specific clinical decision pathway, particularly regarding renal function.
The table below synthesizes key findings from a 5-year cost-effectiveness analysis comparing allopurinol and febuxostat [1].
| Treatment | Total 5-Year Cost per Patient | Treatment Success Rate* | Incremental Cost-Effectiveness Ratio (ICER) |
|---|---|---|---|
| This compound (300 mg) | $48,413 | 42% | (Reference) |
| Febuxostat (80 mg) | $50,295 | 72% | $6,322 per treatment success |
*Treatment success is defined as achieving a serum uric acid (sUA) level < 6 mg/dL at 6 months [1].
Key Takeaways:
For researchers, the methodology of the primary analysis is outlined below [1]:
The following diagram illustrates the workflow of the cost-effectiveness analysis, from data input to final results, as described in the experimental protocol.
Beyond the base case, the search results highlight several factors that are critical for a comprehensive economic evaluation in this field.
For drug development professionals, these analyses underscore that while this compound remains a lower-cost option, febuxostat presents a strong economic case based on superior effectiveness [1]. Future economic models should account for:
| Study / Analysis Type | Population / Context | Key Finding on Stroke Risk | Notes / Specifics |
|---|
| Large Observational Study [1] | 28,488 Medicare beneficiaries (age ≥65) | 9% lower hazard ratio for stroke overall [1] | • Association was significant for ischemic stroke (HR 0.89) but not for hemorrhagic stroke (HR 1.01) [1] • Benefit was duration-dependent: >6 months use showed greater risk reduction [1] | | Systematic Review & Meta-Analysis [2] | RCTs and observational studies in hyperuricemic patients | No significant effect found from RCTs; inconsistent findings from observational studies [2] | • Of the observational studies with sufficient quality, 4 out of 7 reported a reduced risk of stroke with this compound [2] | | Nationwide Cohort Study [3] | Taiwanese patients (comparison of febuxostat vs. This compound) | N/A (Comparative study) | In this study, febuxostat was associated with a lower risk of ischemic stroke compared to this compound [3] |
For your guide, here are the detailed methodologies of the key observational studies cited:
Large Medicare Database Study [1]
Systematic Review and Meta-Analysis [2]
The search results suggest that the potential protective effect of this compound is not solely due to urate-lowering. The following diagram illustrates the proposed mechanisms through which this compound may contribute to a reduced risk of ischemic stroke.
The diagram shows that this compound's proposed benefits extend beyond lowering uric acid. Research indicates it may also improve endothelial function and reduce oxidative stress through xanthine oxidase inhibition, which in turn can improve biomarkers like flow-mediated dilation (FMD) and potentially lower blood pressure [4] [5].
| Patient Population | Study Design & Duration | Intervention | Effect on Endothelial Function | Key Mechanism Insight | Source |
|---|---|---|---|---|---|
| Chronic Heart Failure (NYHA II-III) | Randomized, placebo-controlled, crossover; 1 month [1] | Allopurinol 300 mg/day | Significant improvement in forearm blood flow response to acetylcholine [1] | Associated with reduced oxidative stress (lower plasma malondialdehyde) [1] | [1] |
| Chronic Heart Failure (NYHA II-III) | Randomized, placebo-controlled, crossover; 1 month [2] | This compound 600 mg/day vs. 300 mg/day | Significant, dose-dependent improvement with 600 mg/day [2] | Improvement linked to reduced vascular oxidative stress, not urate lowering [2] | [2] |
| Type 2 Diabetes | Systematic Review of RCTs | This compound (various doses) | No statistically significant benefit [3] | Benefit varies with patient comorbidity and XO contribution to oxidative stress [3] | [3] |
| Chronic Kidney Disease | Systematic Review of RCTs | This compound (various doses) | Statistically significant benefit [3] | Benefit varies with patient comorbidity and XO contribution to oxidative stress [3] | [3] |
| HFpEF with Hyperuricemia | Phase 2 RCT; 24-week treatment [4] | Verinurad + this compound vs. This compound alone | No significant improvement in peak VO₂ or symptoms with combo therapy [4] | Substantial uric acid lowering did not translate to clinical improvement [4] | [4] |
The evidence for this compound's effect on endothelial function primarily comes from studies using two gold-standard measurement techniques:
Research indicates that the improvement in endothelial function from this compound is not primarily due to its uric acid-lowering effect. A key mechanistic study provided critical insight:
The following diagram illustrates the pathway through which this compound improves endothelial function.
The data presents a nuanced picture for drug development professionals: